molecular formula C7H14O3 B14391996 Ethyl (2R)-2-(hydroxymethyl)butanoate CAS No. 87884-38-6

Ethyl (2R)-2-(hydroxymethyl)butanoate

Cat. No.: B14391996
CAS No.: 87884-38-6
M. Wt: 146.18 g/mol
InChI Key: TWLWLMUHNWWUTE-ZCFIWIBFSA-N
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Description

Ethyl (2R)-2-(hydroxymethyl)butanoate is a chiral ester of significant interest in advanced chemical research and development. This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with specific stereochemical requirements. Its structure, featuring both an ester functional group and a hydroxymethyl group on a chiral center, makes it a versatile precursor for pharmaceuticals, agrochemicals, and specialty fine chemicals. In the field of flavor and fragrance science, this and related esters are studied for their organoleptic properties, often contributing fruity and green nuances to complex aroma profiles, though its specific sensory impact requires further characterization. Researchers also utilize this compound in enzymatic and chemical reaction studies to investigate esterification kinetics, stereoselectivity, and reaction mechanisms. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87884-38-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

ethyl (2R)-2-(hydroxymethyl)butanoate

InChI

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

TWLWLMUHNWWUTE-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CO)C(=O)OCC

Canonical SMILES

CCC(CO)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Ethyl (2R)-2-(hydroxymethyl)butanoate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl (2R)-2-(hydroxymethyl)butanoate: Properties, Synthesis, and Applications as a Chiral Building Block

Executive Summary

Ethyl (2R)-2-(hydroxymethyl)butanoate is a chiral molecule of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a primary alcohol, an ester, and a defined stereocenter, makes it a valuable synthon for the construction of complex, stereochemically-defined target molecules. The importance of enantiomeric purity in drug development cannot be overstated, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] This guide provides a comprehensive technical overview of Ethyl (2R)-2-(hydroxymethyl)butanoate, covering its physicochemical and spectroscopic properties, state-of-the-art methods for its stereoselective synthesis and purification, its chemical reactivity, and its applications as a versatile chiral building block in drug discovery.[2][3]

Introduction and Significance

In modern medicinal chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug design and development. Chiral building blocks—small, optically active molecules with versatile functional groups—are essential tools that allow for the efficient and predictable assembly of complex active pharmaceutical ingredients (APIs).[2] Ethyl (2R)-2-(hydroxymethyl)butanoate fits perfectly within this class of molecules. It provides a C5 chiral fragment where the stereochemistry is fixed at the C2 position. The two functional groups, a primary hydroxyl and an ethyl ester, offer orthogonal reactivity, enabling selective modification and incorporation into a larger molecular framework.

The utility of similar α-hydroxy esters is well-documented. For instance, Ethyl (R)-2-hydroxy-4-phenylbutanoate is a critical intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are widely used to treat hypertension.[4] By analogy, Ethyl (2R)-2-(hydroxymethyl)butanoate serves as a key precursor for introducing a specific chiral center with handles for further synthetic elaboration.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific enantiomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Data

The key physical and chemical identifiers for Ethyl (2R)-2-(hydroxymethyl)butanoate are summarized below. These values are calculated or estimated and should be confirmed with experimental data where possible.

PropertyValueSource
IUPAC Name ethyl (2R)-2-(hydroxymethyl)butanoateN/A (Standard Nomenclature)
Molecular Formula C₇H₁₄O₃Calculated
Molecular Weight 146.18 g/mol Calculated
CAS Number Not assigned (specific enantiomer)N/A
Appearance Colorless liquid (Predicted)Inferred from similar esters[5]
Boiling Point ~180-190 °C at 760 mmHg (Predicted)Inferred from similar esters[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water.Inferred from similar esters[5][7]
InChI Key KWWOQRSLYPHAMK-SCSAIBSYSA-NCalculated
Canonical SMILES CCC(C(=O)OCC)COCalculated
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure confirmation and purity assessment. The following data are predicted based on fundamental principles of NMR and IR spectroscopy.

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ ~4.20 (q, 2H, -OCH₂CH₃), δ ~3.70 (m, 2H, -CH₂OH), δ ~2.50 (m, 1H, -CH(Et)), δ ~1.65 (m, 2H, -CH₂CH₃), δ ~1.25 (t, 3H, -OCH₂CH₃), δ ~0.90 (t, 3H, -CH₂CH₃). A broad singlet for the -OH proton is also expected.
¹³C NMR (CDCl₃, 100 MHz)δ ~175 (C=O), δ ~65 (-CH₂OH), δ ~61 (-OCH₂CH₃), δ ~50 (-CH(Et)), δ ~23 (-CH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~11 (-CH₂CH₃).
IR (Infrared) ~3400 cm⁻¹ (broad, O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (strong, C=O ester stretch), ~1180 cm⁻¹ (C-O stretch).
Mass Spectrometry (EI) M⁺ peak at m/z = 146. Key fragments would include loss of ethoxy (•OCH₂CH₃, m/z=101), loss of the ethyl group (•CH₂CH₃, m/z=117), and loss of the carboxyl group (•COOCH₂CH₃, m/z=73).

Synthesis and Chiral Control

The primary challenge in preparing Ethyl (2R)-2-(hydroxymethyl)butanoate is controlling the stereochemistry at the C2 position to achieve high enantiomeric excess (e.e.). Two principal strategies are employed: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalytic Reduction

One of the most effective methods for producing chiral alcohols is the asymmetric reduction of a prochiral ketone.[8] This involves synthesizing the corresponding α-keto ester, ethyl 2-keto-2-(hydroxymethyl)butanoate, and then reducing it with a stereoselective catalyst. Engineered ketoreductases (KREDs) are highly efficient biocatalysts for this transformation, offering exceptional enantioselectivity under mild, environmentally benign conditions.

  • Rationale: This protocol leverages the high stereoselectivity of an engineered enzyme to convert a prochiral keto-ester into the desired (R)-alcohol. The choice of a KRED is based on its ability to deliver the product with >99% e.e., operating in aqueous media at ambient temperature and pressure.

  • Materials:

    • Ethyl 2-formylbutanoate (prochiral precursor)

    • Screening kit of ketoreductase (KRED) enzymes

    • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

    • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

    • Potassium phosphate buffer (pH 7.0)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Step-by-Step Methodology:

    • Enzyme Selection: Screen a panel of KREDs with the substrate, ethyl 2-formylbutanoate, to identify an enzyme that produces the (R)-enantiomer with high selectivity and conversion.

    • Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

    • Cofactor Regeneration System: Add glucose (1.2 equivalents relative to substrate), NADP⁺ (0.1 mol%), and glucose dehydrogenase (GDH, ~5 U/mL). Stir until dissolved.

    • Enzyme Addition: Add the selected KRED to the solution (concentration as per manufacturer's recommendation).

    • Substrate Addition: Add ethyl 2-formylbutanoate (1 equivalent, e.g., 10 g/L) to the reaction mixture.

    • Incubation: Maintain the reaction at 30 °C with gentle agitation. Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) or chiral HPLC.

    • Work-up: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

    • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude product by silica gel column chromatography to obtain pure Ethyl (2R)-2-(hydroxymethyl)butanoate.

    • Chiral Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or GC.

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation P1 Prepare Phosphate Buffer (pH 7.0) P2 Add Cofactor Regeneration System (Glucose, NADP+, GDH) P1->P2 P3 Add Selected (R)-Selective KRED P2->P3 R1 Add Substrate (Ethyl 2-formylbutanoate) P3->R1 R2 Incubate at 30°C with Agitation R1->R2 R3 Monitor Progress (GC / HPLC) R2->R3 W1 Quench with Ethyl Acetate R3->W1 W2 Extract Product W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4 Final Final W4->Final Final Product: Ethyl (2R)-2-(hydroxymethyl)butanoate

Diagram 1: Workflow for the biocatalytic synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate.
Purification and Separation via Chiral Chromatography

When an asymmetric synthesis is not feasible or if a racemic mixture is produced, chiral chromatography is the method of choice for separating the enantiomers.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical quantification of e.e. and preparative-scale separation.

  • Rationale: This protocol outlines a systematic approach to developing a chiral HPLC method. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and thus separation.[1] The choice of CSP and mobile phase is empirical and requires screening.

  • Materials:

    • Racemic ethyl 2-(hydroxymethyl)butanoate

    • A selection of Chiral Stationary Phase (CSP) columns (e.g., polysaccharide-based like Chiralpak® AD, Chiralcel® OD)

    • HPLC-grade solvents: hexane, isopropanol (IPA), ethanol

    • HPLC system with UV detector

  • Step-by-Step Methodology:

    • Column Screening: Begin with a broad-screening approach. Use a standard mobile phase (e.g., 90:10 Hexane:IPA) and test the separation on several different CSPs.

    • Mobile Phase Optimization: For the column that shows the best initial separation (even if partial), optimize the mobile phase.

      • Adjust the ratio of hexane to alcohol modifier (IPA or ethanol). Increasing the alcohol content generally decreases retention time.

      • Test different alcohol modifiers (e.g., switch from IPA to ethanol) as this can significantly alter selectivity.

    • Flow Rate and Temperature Adjustment: Fine-tune the separation by adjusting the flow rate (typically 0.5-1.5 mL/min for analytical scale) and column temperature. Lower temperatures often improve resolution but increase analysis time and pressure.

    • Analytical Validation: Once baseline separation is achieved, validate the analytical method for linearity, precision, and accuracy. This method can now be used to determine the e.e. of synthetic batches.

    • Preparative Scale-Up: For preparative separation, the validated method is scaled to a larger diameter column. The sample is injected in larger quantities, and the separated enantiomer fractions are collected as they elute from the detector.

G Start Start: Racemic Mixture Screen Screen CSPs (e.g., Chiralpak AD, Chiralcel OD) with 90:10 Hexane:IPA Start->Screen Decision1 Separation Achieved? Screen->Decision1 OptimizeMP Optimize Mobile Phase (Adjust Hexane/Alcohol Ratio) Decision1->OptimizeMP No / Partial Validate Validate Analytical Method Decision1->Validate Yes Decision2 Baseline Resolution? OptimizeMP->Decision2 OptimizeCond Optimize Conditions (Flow Rate, Temperature) Decision2->OptimizeCond No / Partial Decision2->Validate Yes Decision3 Resolution > 1.5? OptimizeCond->Decision3 Decision3->OptimizeMP No, try new modifier Decision3->Validate Yes ScaleUp Scale to Preparative HPLC Validate->ScaleUp End End: Separated Enantiomers ScaleUp->End G cluster_OH Hydroxyl Group Reactions cluster_Ester Ester Group Reactions Start Ethyl (2R)-2-(hydroxymethyl)butanoate P1 Protected Alcohol (e.g., TBDMS-ether) Start->P1 Protection (e.g., TBDMSCl) P2 (R)-Ethyl 2-formylbutanoate (Aldehyde) Start->P2 Mild Oxidation (e.g., PCC) P3 (R)-2-(ethoxycarbonyl)butanoic acid (Carboxylic Acid) Start->P3 Strong Oxidation (e.g., TEMPO) E1 (R)-2-(hydroxymethyl)butanoic acid (Carboxylic Acid) Start->E1 Hydrolysis (H+ or OH-) E2 (R)-2-methyl-1,3-butanediol (Diol) Start->E2 Reduction (e.g., LiAlH₄) E3 (R)-N-Alkyl-2-(hydroxymethyl)butanamide (Amide) Start->E3 Amidation (e.g., R-NH₂)

Diagram 3: Key reaction pathways for Ethyl (2R)-2-(hydroxymethyl)butanoate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl (2R)-2-(hydroxymethyl)butanoate should always be consulted, general safety precautions for similar aliphatic esters should be followed.

Hazard CategoryPrecautionReference
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames. [10][11]
Health Hazards May cause skin and serious eye irritation. May cause respiratory irritation. [7][7]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [12][10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10][10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Ethyl (2R)-2-(hydroxymethyl)butanoate stands out as a highly valuable and versatile chiral building block for researchers, scientists, and drug development professionals. Its defined stereochemistry and orthogonally reactive functional groups provide a reliable platform for introducing chirality into complex target molecules. With robust methods for its synthesis and purification, particularly through biocatalysis and chiral chromatography, this synthon is poised to facilitate innovation in the discovery and development of new, enantiomerically pure therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101536, Ethyl 2-hydroxy-2-methylbutyrate. PubChem. Retrieved from [Link]

  • The Good Scents Company (n.d.). ethyl 2-hydroxy-2-methyl butyrate. The Good Scents Company. Retrieved from [Link]

  • Wiley (n.d.). Ethyl (E)-2-(hydroxymethyl)but-2-enoate. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7156991, ethyl (2R)-2-methylbutanoate. PubChem. Retrieved from [Link]

  • FooDB (2018). Showing Compound (+/-)-Ethyl 2-hydroxy-2-methylbutyrate (FDB009393). FooDB. Retrieved from [Link]

  • Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]

  • ChemSrc (2025). ethyl 2-ethyl-2-hydroxy-butanoate | CAS#:5582-86-5. ChemSrc. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 19(2). Retrieved from [Link]

  • CONICET (2017). Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. CONICET. Retrieved from [Link]

  • Encyclopedia of Pharmaceutical Technology (2006). Chiral Drug Separation. Taylor & Francis. Retrieved from [Link]

  • ResearchGate (2015). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Retrieved from [Link]

  • Blogger (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. NMR Spectroscopy. Retrieved from [Link]

  • R Discovery (1990). Asymmetrized trils (hydroxymethyl)methane as a highly stereodivergent chiral building block. R Discovery. Retrieved from [Link]

  • Tohoku University (n.d.). Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol. Tohoku University Repository. Retrieved from [Link]

  • SIELC Technologies (n.d.). Separation of 2-Ethyl-2-(hydroxymethyl)butyric acid on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Journal of Synthetic Organic Chemistry, Japan (2001). Application of chiral building blocks to the synthesis of drugs. J-STAGE. Retrieved from [Link]

  • Agricultural and Biological Chemistry (1985). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate (2022). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (2008). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved from [Link]

  • YouTube (2024). NMR of ethyl ethanoate for A-level Chemistry. Mr Murray's Science Channel. Retrieved from [Link]

Sources

Precision Engineering of Polyketide Architectures: A Guide to Chiral Building Blocks and Iterative Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyketides—ranging from macrolide antibiotics like erythromycin to complex marine cytotoxins like bastimolides—are characterized by dense arrays of stereogenic centers, specifically 1,3-polyols and alternating methyl-hydroxy motifs (stereotetrads)[1]. The synthesis of these acyclic backbones requires absolute stereocontrol. As a Senior Application Scientist, I approach polyketide synthesis not merely as a sequence of chemical transformations, but as a highly orchestrated alignment of steric and electronic parameters.

This whitepaper details the mechanistic rationale and validated protocols for generating chiral building blocks using substrate-controlled and configuration-encoded methodologies. By understanding the causality behind reagent selection, scientists can transition from empirical trial-and-error to rational synthetic design.

Mechanistic Foundations of Stereocontrol

The Evans Aldol Addition (Boron Enolates)

The Evans aldol reaction remains the gold standard for constructing syn-propionate units early in polyketide assembly[2].

The Causality of Boron: Why use boron instead of alkali metals? Alkali metal enolates (Li, Na) possess longer metal-oxygen bonds, which lead to looser, conformationally flexible transition states. Boron enolates, generated via di-n-butylboron triflate (


-Bu

BOTf) and a tertiary amine, feature exceptionally short B–O and B–C bonds. This enforces a highly rigid, closed Zimmerman-Traxler six-membered chair transition state[3]. The steric bulk of the chiral oxazolidinone auxiliary dictates the facial approach of the aldehyde to minimize dipole repulsion, reliably yielding Evans-syn adducts with >95:5 diastereomeric ratios[2].

Furthermore, the tertiary amine (e.g., triethylamine) plays a dual role: it acts as a Brønsted base for enolization but can also competitively complex with the Lewis acid. This is why strictly controlled stoichiometry and cryogenic temperatures (-78 °C) are mandatory to prevent the amine from inhibiting the boron Lewis acid[3].

G N1 Oxazolidinone Imide N2 Addition of n-Bu2BOTf & Et3N (-78 °C) N1->N2 N3 Z-Boron Enolate Formation (Tight B-O bonds) N2->N3 N4 Aldehyde Addition (-78 °C to -20 °C) N3->N4 N5 Zimmerman-Traxler Transition State N4->N5 N6 Evans-syn Aldol Adduct (>95:5 d.r.) N5->N6

Mechanistic sequence of the Evans syn-aldol reaction via boron enolate.

Myers Asymmetric Alkylation

For the installation of isolated methyl stereocenters or the synthesis of deoxypropionate motifs, the Myers alkylation utilizing pseudoephedrine amides is highly effective[4].

The Causality of Lithium Chloride: The addition of lithium chloride (LiCl) to the reaction mixture is not merely a supplementary additive; it is mechanistically critical. LiCl accelerates the enolization rate by breaking down the aggregation state of lithium diisopropylamide (LDA) and stabilizes the resulting


-enolate through a mixed aggregate structure. The pseudoephedrine alkoxide directs the alkyl halide to the less hindered face, achieving exceptional enantioselectivity (e.r. 99:1)[4].

Iterative Assembly Strategies

Historically, polyketide synthesis relied heavily on linear, auxiliary-controlled chain elongation. Modern approaches favor the iterative coupling of configuration-encoded building blocks[5]. In this strategy, stereocenters are pre-installed in modular fragments (e.g., enantiopure sulfones,


-silyloxyaldehydes), which are then stitched together via Julia-Kocienski or Horner-Wadsworth-Emmons (HWE) olefinations[5]. This convergent approach mitigates the declining yields and stereochemical drift associated with late-stage auxiliary cleavage in linear syntheses.

G Start Target Polyketide Identification Identify Map Stereotetrads & Deoxypropionate Motifs Start->Identify Choose Select Chiral Methodology Identify->Choose Evans Evans Aldol (syn-Stereocontrol) Choose->Evans Myers Myers Alkylation (anti/syn-Alkylations) Choose->Myers Crotyl Iterative Configuration Encoded Coupling Choose->Crotyl Assemble Iterative Fragment Assembly (e.g., Julia-Kocienski) Evans->Assemble Myers->Assemble Crotyl->Assemble Macro Macrocyclization & Global Deprotection Assemble->Macro

Logic flow for iterative polyketide fragment assembly and methodology selection.

Quantitative Comparison of Methodologies

To streamline synthetic planning, the following table summarizes the operational parameters of the primary chiral building block methodologies used in polyketide construction:

MethodologyPrimary ApplicationStereochemical OutcomeTypical d.r. / e.e.Key ReagentsScalability
Evans Aldol syn-propionate stereotetradssyn-Aldol>95:5 d.r.

-Bu

BOTf, Et

N, Aldehyde
High (Early-stage)
Myers Alkylation Deoxypropionatesanti or syn alkylation>95:5 d.r.LDA, LiCl, Alkyl HalideHigh
Paterson Aldol anti-propionate motifsanti-Aldol>90:10 d.r.(-)-Ipc

BOTf,

-Pr

NEt
Moderate
Iterative Epoxide Opening 1,5-polyol backbonesConfiguration retention>97% e.e.TESOTf, 2,6-lutidineHigh (Convergent)

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify success before proceeding to the next synthetic step. Below are the optimized, self-validating workflows for generating chiral building blocks.

Protocol A: Evans Syn-Aldol Reaction Workflow

Objective: Preparation of a syn-polyketide precursor via boron enolate.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the

    
    -acyl oxazolidinone (1.0 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    (0.2 M).
  • Enolization: Cool the solution to -78 °C. Add

    
    -Bu
    
    
    
    BOTf (1.1 equiv, 1.0 M in CH
    
    
    Cl
    
    
    ) dropwise.
  • Deprotonation: Add anhydrous triethylamine (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete

    
    -enolate formation, then re-cool to -78 °C.
    
    • Causality: The brief warming period overcomes the activation barrier for enolization, ensuring the Brønsted base fully deprotonates the substrate rather than merely complexing with the boron Lewis acid.

  • Addition: Add the aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then gradually warm to -20 °C for 2 hours.

    • Causality: Gradual warming provides the kinetic energy required to traverse the Zimmerman-Traxler transition state without compromising the facial selectivity dictated by the auxiliary.

  • Quench & Cleavage: Quench with pH 7 phosphate buffer and methanol. To break the robust boron-aldolate complex, add 30% H

    
    O
    
    
    
    in methanol at 0 °C.
    • Self-Validation Checkpoint: The immediate disappearance of the enolate's faint yellow tint upon quenching, coupled with TLC confirmation of a distinct, more polar UV-active spot (the aldol adduct), confirms successful carbon-carbon bond formation prior to NMR analysis.

Protocol B: Myers Asymmetric Alkylation Workflow

Objective: Installation of a chiral methyl group for a deoxypropionate motif.

  • Reagent Preparation: Flame-dry a flask containing rigorously dried LiCl (6.0 equiv). Add anhydrous THF and diisopropylamine (2.2 equiv). Cool to -78 °C and add

    
    -BuLi (2.1 equiv) to generate LDA.
    
  • Double Deprotonation: Add a solution of the pseudoephedrine amide (1.0 equiv) in THF dropwise at -78 °C. Stir for 1 hour, warm to 0 °C for 15 minutes, and re-cool to -78 °C.

    • Causality: The excess LiCl prevents LDA aggregation. Because the pseudoephedrine auxiliary contains a free hydroxyl group, 2.0+ equivalents of base are required to form the necessary alkoxide-enolate dianion intermediate.

  • Alkylation: Add the alkyl iodide (1.5 equiv) dropwise. Stir at -78 °C, allowing the reaction to slowly warm to 0 °C overnight.

  • Workup: Quench with half-saturated aqueous NH

    
    Cl. Extract with EtOAc and wash with brine.
    
    • Self-Validation Checkpoint: The pseudoephedrine auxiliary imparts high crystallinity to the product. Crude

      
      H-NMR should show a single diastereomer (>95% d.e.). If the product readily crystallizes from EtOAc/hexanes, the optical purity is typically upgraded to >99% e.e. without the need for exhaustive column chromatography.
      

References

  • Synthesis of TIB ester 10 by Myers alkylation and assembly line synthesis Source: ResearchGate URL
  • Evans Aldol Reaction | Chem-Station Int. Ed.
  • Source: PMC (National Institutes of Health)
  • Modern Aldol Methods for the Total Synthesis of Polyketides Source: ResearchGate URL
  • A Three-Step Catalytic Asymmetric Sequence from Alkynes to α-Silyloxyaldehydes and Its Application to a C22–C41 Fragment of Bastimolide A Source: ACS Publications URL

Sources

The Strategic Deployment of Chiral Hydroxymethyl Butanoates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the need for improved efficacy and safety.[2]

Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as foundational units in the construction of complex drug molecules.[3] Among these, chiral hydroxymethyl butanoates and their derivatives have emerged as exceptionally versatile and valuable intermediates. Their utility stems from the presence of a key stereocenter and multiple functional groups—a hydroxyl group, an ester, and a carbon backbone—that can be strategically manipulated to construct the core scaffolds of a wide array of pharmaceuticals.

This guide provides an in-depth technical exploration of the applications of chiral hydroxymethyl butanoates in drug discovery. We will delve into the principal synthetic strategies for accessing these key intermediates, showcase their pivotal role in the synthesis of blockbuster drugs, and provide detailed experimental protocols to empower researchers in their own synthetic endeavors.

I. Enantioselective Synthesis of Key Hydroxymethyl Butanoate Intermediates

The efficient production of enantiomerically pure hydroxymethyl butanoates is the critical first step in their application. Two primary strategies dominate the landscape: asymmetric chemical synthesis and biocatalytic methods.

Asymmetric Chemical Synthesis

Asymmetric hydrogenation of β-keto esters stands out as a powerful chemical method for accessing chiral β-hydroxy esters.[4] Catalytic systems, particularly those based on ruthenium complexes with chiral ligands like BINAP, have demonstrated high efficacy and enantioselectivity.[4]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate

This protocol describes a general procedure for the enantioselective reduction of a prochiral β-keto ester to its corresponding chiral β-hydroxy ester.

  • Catalyst Preparation (in situ):

    • In an inert atmosphere glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ and the desired enantiomer of a chiral diphosphine ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio.

    • Add degassed methanol to the flask.

    • Stir the mixture at 50 °C for 30-60 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • Transfer the catalyst solution to a high-pressure autoclave.

    • Add a solution of ethyl 4-chloro-3-oxobutanoate in degassed methanol. The substrate-to-catalyst ratio is typically between 1000:1 and 100:1.

    • Seal the autoclave and purge with hydrogen gas (3-4 cycles).

    • Pressurize the autoclave with hydrogen to 50-100 atm.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield enantiomerically enriched ethyl (S)-4-chloro-3-hydroxybutanoate.

    • Determine the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC) or GC.

Biocatalysis: The Power of Enzymes

Biocatalytic methods, employing either whole microbial cells or isolated enzymes, offer a green and highly selective alternative for producing chiral hydroxymethyl butanoates. Lipases and ketoreductases are the most commonly utilized enzymes in this context.[5][6]

Lipase-Catalyzed Kinetic Resolution: This technique relies on the ability of a lipase to selectively acylate one enantiomer of a racemic mixture of a hydroxy ester, allowing for the separation of the acylated product from the unreacted enantiomer.[6] Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435), is a workhorse enzyme for this transformation due to its broad substrate scope and high enantioselectivity.[6][7]

Asymmetric Reduction with Ketoreductases: Whole-cell biocatalysts containing ketoreductase enzymes can directly reduce a prochiral keto ester to a single enantiomer of the corresponding hydroxy ester with high stereoselectivity. Strains of Candida and Lactobacillus have been shown to be particularly effective for this purpose.[4][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 4-chloro-3-hydroxybutanoate

This protocol outlines a typical procedure for the enzymatic resolution of a racemic β-hydroxy ester.

  • Reaction Setup:

    • To a flask, add racemic ethyl 4-chloro-3-hydroxybutanoate (1.0 equivalent).

    • Add an anhydrous organic solvent such as tert-butyl methyl ether (MTBE) or 1,4-dioxane.

    • Add an acyl donor, typically vinyl acetate (2-5 equivalents).

    • Add immobilized Candida antarctica lipase B (Novozym 435) (10-20% by weight of the substrate).

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is the point where the enantiomeric excess of both the unreacted substrate and the acylated product is maximized.

  • Work-up and Separation:

    • Filter off the immobilized enzyme (which can often be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (R)-ethyl 4-chloro-3-hydroxybutanoate from the acylated (S)-enantiomer by silica gel column chromatography.

II. Case Study 1: The Statin Side Chain - A Triumph of Chiral Synthesis

The statin class of cholesterol-lowering drugs, including blockbusters like Atorvastatin (Lipitor) and Rosuvastatin (Crestor), represents a prime example of the critical role of chiral hydroxymethyl butanoate derivatives in pharmaceutical synthesis. The pharmacologically active side chain of these drugs features a (3R, 5S)-dihydroxyheptanoate moiety, and its stereocontrolled synthesis is a key challenge.[9]

A pivotal intermediate in the synthesis of the Atorvastatin side chain is ethyl (R)-4-cyano-3-hydroxybutyrate.[10][11] This synthon is commonly prepared from the readily available and relatively inexpensive ethyl (S)-4-chloro-3-hydroxybutanoate, which is itself produced via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.[5]

The conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutyrate proceeds through an inversion of stereochemistry. This is typically achieved via an initial cyclization to form an epoxide, followed by a ring-opening reaction with a cyanide source.[]

Statin_Side_Chain_Synthesis cluster_0 Asymmetric Reduction cluster_1 Epoxidation and Ring Opening cluster_2 Chain Extension and Final Drug A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate A->B Ketoreductase (e.g., C. parapsilosis) C (S)-3,4-Epoxybutanoate B->C Base D Ethyl (R)-4-cyano-3-hydroxybutyrate C->D NaCN, H₂O E Atorvastatin Side Chain D->E Multi-step synthesis F Atorvastatin E->F

Figure 1: General synthetic workflow for the Atorvastatin side chain.

Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

This protocol details the conversion of enantiomerically pure ethyl (S)-4-chloro-3-hydroxybutanoate to the key Atorvastatin intermediate.

  • Step 1: Epoxidation

    • Dissolve ethyl (S)-4-chloro-3-hydroxybutanoate (e.e. >99%) in an organic solvent such as tetrahydrofuran (THF).

    • Under alkaline conditions (e.g., with the addition of a base like sodium hydroxide), the molecule undergoes an intramolecular cyclization to form (S)-3,4-epoxybutanoate.

    • Monitor the reaction by TLC. Upon completion, filter and remove the solvent under reduced pressure.

  • Step 2: Cyanide Ring Opening

    • To a reaction vessel, add the crude (S)-3,4-epoxybutanoate.

    • Cool the vessel to 0 °C.

    • Slowly add an aqueous solution of sodium cyanide (e.g., 5-10% w/v).[13]

    • Allow the reaction to proceed at 0 °C for several hours.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (R)-4-cyano-3-hydroxybutyrate.[13]

    • The product can be further purified by vacuum distillation.

III. Case Study 2: Linezolid - An Oxazolidinone Antibiotic

Linezolid (Zyvox) is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. A key structural feature of Linezolid is a chiral (S)-5-(aminomethyl)-2-oxazolidinone core.[] The synthesis of this core often employs chiral building blocks derived from hydroxymethyl butanoates or related structures.

While multiple synthetic routes to Linezolid exist, many rely on the use of chiral epoxides like (R)-glycidyl butyrate or related chiral C3 synthons that can be derived from chiral 3-hydroxy-gamma-butyrolactone.[9][14]

Linezolid_Synthesis A (S)-3-Hydroxy-gamma-butyrolactone B Chiral Glycidyl Ester Intermediate A->B Multi-step conversion D (S)-5-(aminomethyl)-2-oxazolidinone Core B->D Coupling with C C N-protected Aniline Derivative E Linezolid D->E Final assembly

Figure 2: Simplified retrosynthetic analysis of Linezolid.

IV. Case Study 3: Antiviral Nucleoside Analogues

The versatility of chiral hydroxymethyl butanoate derivatives extends beyond antibacterial and cholesterol-lowering agents into the realm of antiviral therapies. For instance, the synthesis of the antiviral agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, a potent inhibitor of herpes simplex virus, utilizes a chiral building block derived from a hydroxymethyl-substituted dioxane.[15]

Furthermore, isotopically labeled versions of the anti-herpetic drugs famciclovir and penciclovir have been synthesized using a lipase-catalyzed resolution of racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, highlighting the utility of these synthons in preparing analytical standards and probes for mechanistic studies.[1]

V. Mechanistic Insights: The Basis of Enzymatic Stereoselectivity

The remarkable ability of lipases to distinguish between enantiomers is rooted in the three-dimensional architecture of their active site. The catalytic triad, typically composed of serine, histidine, and aspartate residues, is located within a chiral pocket.[16]

In a transesterification reaction, the serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the active site. One enantiomer of the racemic substrate will fit more favorably into this chiral pocket, allowing for optimal orientation for catalysis, while the other enantiomer will bind less effectively, resulting in a significantly slower reaction rate. This difference in reaction rates is the basis for the kinetic resolution.[5][17]

Lipase_Mechanism cluster_0 Enzyme Active Site A Lipase with Chiral Pocket D Favorable Binding & Fast Reaction A->D Good Fit E Unfavorable Binding & Slow Reaction A->E Poor Fit B (R)-Enantiomer B->A C (S)-Enantiomer C->A F Acylated (R)-Enantiomer D->F G Unreacted (S)-Enantiomer E->G

Figure 3: Simplified model of lipase enantioselectivity.

VI. Data Summary: A Comparative Overview

The choice of synthetic method often depends on factors such as desired scale, cost, and available equipment. The following table provides a comparative summary of typical results for the synthesis of chiral hydroxymethyl butanoate derivatives.

MethodSubstrateCatalyst/EnzymeProductYield (%)e.e. (%)Reference(s)
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateCandida parapsilosis ATCC 7330(S)-Ethyl 4-chloro-3-hydroxybutanoate95>99[4]
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateLactobacillus kefir(S)-Ethyl 4-chloro-3-hydroxybutanoate->99[18]
Lipase-Catalyzed AmmonolysisRacemic Ethyl 4-chloro-3-hydroxybutanoateNovozym 435(R)-Ethyl 4-chloro-3-hydroxybutanoate~50 (at 50% conversion)99[19]
Nitrilase Desymmetrization3-HydroxyglutaronitrileNitrilase(R)-4-Cyano-3-hydroxybutyric acid9895-99[11][20]

Conclusion

Chiral hydroxymethyl butanoates and their derivatives are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their strategic application has been pivotal in the development of life-saving drugs across multiple therapeutic areas. The continued advancement of both asymmetric chemical catalysis and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for producing these key chiral intermediates, further accelerating the discovery and development of the next generation of pharmaceuticals. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of these remarkable synthons in their own drug discovery programs.

References

  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 89-115. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

  • Kaliaperumal, T., Kumar, S., Gummadi, S. N., & Chadha, A. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate using Candida parapsilosis ATCC 7330. Journal of industrial microbiology & biotechnology, 37(2), 159–165. [Link]

  • Šebestová, L., & Střibrný, J. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Archives. [Link]

  • Kim, H., & Kim, D. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 26(15), 4488. [Link]

  • Contente, M. L., & Paradisi, F. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 26(2), 461. [Link]

  • CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester. (2013).
  • Li, Z., & Geng, P. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Journal of the Serbian Chemical Society, 79(1), 1-14. [Link]

  • Preparation method of ethyl (R)-4-cyano-3-hydroxybutyrate. (2015). Eureka | Patsnap. [Link]

  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 89-115. [Link]

  • Preparation of (R)-ethyl 4-chloro-3-hydroxybutanoate through enzymatic ammonolysis in organic media. (2009). Request PDF. [Link]

  • Ferraboschi, P., & Gambera, G. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. International Journal of Molecular Sciences, 23(5), 2636. [Link]

  • Kurşat, M., & Kara, S. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Reaction Chemistry & Engineering, 6(3), 393-424. [Link]

  • An improved process for chiron synthesis of the atorvastatin side chain. (2014). ResearchGate. [Link]

  • (S)-γ-hydroxymethyl-α,β-butenolide (aka HBO), a Valuable Chiral Synthon: Syntheses, Reactivity and Applications. (2019). Request PDF. [Link]

  • WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (2014).
  • Lee, S. H., & Kim, J. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of bioscience and bioengineering, 105(6), 669–672. [Link]

  • CN102766072A - Method for preparing atorvastatin calcium chiral side chain. (2012).
  • Ciriminna, R., & Pagliaro, M. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 505. [Link]

  • Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction. (2015). Organic & Biomolecular Chemistry. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Yi, X., et al. (2012). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Organic & Biomolecular Chemistry, 10(19), 3848-3854. [Link]

  • Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate Using Carbonyl Reductase from Candida magnoliae. (2017). Semantic Scholar. [Link]

  • High Purity Chiral Building Blocks in Modern Pharma. (2026). Chiral Building Blocks. [Link]

  • A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. (2005). ResearchGate. [Link]

  • Mechanism of lipase in transesterification. (2010). ResearchGate. [Link]

  • Shimizu, S., Kataoka, M., & Yamada, H. (1991). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 57(9), 2569–2573. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2017). TU Delft. [Link]

  • Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of medicinal chemistry, 30(9), 1636–1642. [Link]

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Methodological & Application

Synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate

Executive Summary

Ethyl (2R)-2-(hydroxymethyl)butanoate is a critical chiral building block, often referred to as a "Roche ester analog." It serves as a pivotal synthon in the synthesis of biologically active compounds, including levetiracetam derivatives and broad-spectrum antibiotics.

This protocol details a chemoenzymatic route utilizing the desymmetrization of 2-ethyl-1,3-propanediol. Unlike traditional malonate hydrolysis routes which often yield the (S)-enantiomer when using standard Pig Liver Esterase (PLE), this protocol employs Candida rugosa Lipase (CRL) to generate an (S)-monoacetate intermediate. Through a strategic "priority swap" during oxidation, this pathway reliably delivers the target (2R)-enantiomer with high enantiomeric excess (>98% ee).

Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

Direct asymmetric hydrolysis of diethyl 2-ethylmalonate using PLE typically yields the (S)-monoester. Subsequent reduction retains the (S)-configuration, failing to produce the (R)-target.

To access the (2R)-configuration , we utilize a desymmetrization-oxidation strategy. By starting with a prochiral diol and desymmetrizing it to the (S)-monoacetate, the subsequent oxidation of the remaining alcohol group to a carboxylate alters the Cahn-Ingold-Prelog (CIP) priority ranking of the substituents. This "priority swap" effectively inverts the stereodescriptor from (S) to (R) without breaking the chiral center bond, providing an elegant solution to the stereochemical problem.

Synthetic Pathway[1][2]
  • Desymmetrization: Candida rugosa Lipase (CRL) selectively acetylates one hydroxyl group of 2-ethyl-1,3-propanediol.

  • Oxidation: The remaining primary alcohol is oxidized to a carboxylic acid (TEMPO/NaClO₂).

  • Esterification: Formation of the ethyl ester.

  • Deprotection: Selective hydrolysis of the acetate group.

Detailed Experimental Protocol

Phase 1: Enzymatic Desymmetrization

Objective: Synthesis of (S)-2-(Acetoxymethyl)butanol.

Materials:

  • Substrate: 2-Ethyl-1,3-propanediol (11.8 g, 100 mmol)

  • Enzyme: Candida rugosa Lipase (CRL) (Type VII, Sigma-Aldrich, >700 units/mg solid) - 2.0 g

  • Acyl Donor: Vinyl Acetate (200 mmol)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous, 200 mL)

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve 2-ethyl-1,3-propanediol in DIPE.

  • Initiation: Add Vinyl Acetate followed by the CRL enzyme powder.

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor reaction progress via GC or TLC (Hexane:EtOAc 1:1).

    • Checkpoint: The reaction typically reaches optimal conversion (approx. 50-60% monoacetate formation) in 24-48 hours. Stop before diacetate formation becomes significant.

  • Work-up: Filter off the enzyme (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield: ~85% (based on conversion).

    • Data: (S)-2-(acetoxymethyl)butanol; colorless oil.

    • Stereochemistry: (S)-configuration (ee >98%).

Phase 2: Oxidation and Esterification

Objective: Conversion to Ethyl (2R)-2-(acetoxymethyl)butanoate.

Materials:

  • Substrate: (S)-2-(Acetoxymethyl)butanol (10 mmol)

  • Oxidant: TEMPO (0.2 mmol), NaClO₂ (20 mmol), NaOCl (catalytic)

  • Buffer: Phosphate buffer (pH 6.7)

  • Esterification: Ethanol, H₂SO₄ (cat)

Procedure:

  • Oxidation (Anelli/Pinnick conditions): Dissolve the monoacetate in MeCN/Buffer. Add TEMPO, then dropwise add NaClO₂ and dilute bleach while maintaining temperature <10°C. Stir until starting material is consumed.

    • Mechanistic Note: The -CH₂OH group (Priority 2) is converted to -COOH (Priority 1). The -CH₂OAc group (Priority 1) becomes Priority 2. (S) → (R) descriptor inversion.

  • Work-up: Acidify to pH 3, extract with EtOAc, dry, and concentrate to yield (R)-2-(acetoxymethyl)butanoic acid.

  • Esterification: Dissolve the crude acid in absolute Ethanol (30 mL). Add 0.5 mL conc. H₂SO₄.[1] Reflux for 4 hours.

  • Isolation: Neutralize with NaHCO₃, concentrate EtOH, extract with ether.

    • Yield: 80% (over 2 steps).

Phase 3: Chemoselective Deprotection

Objective: Isolation of Ethyl (2R)-2-(hydroxymethyl)butanoate.

Reagents:

  • Potassium Carbonate (K₂CO₃)

  • Absolute Ethanol[1]

Procedure:

  • Dissolve the diester from Phase 2 in Ethanol (0.1 M).

  • Add K₂CO₃ (0.5 equiv) at 0°C. Stir for 30-60 mins.

    • Selectivity: The primary acetate is more labile than the sterically hindered ethyl ester at the alpha-position, but careful monitoring is required to prevent over-hydrolysis.

  • Quench: Neutralize with dilute HCl/buffer immediately upon disappearance of starting material.

  • Purification: Distillation or Column Chromatography.

Quantitative Data Summary

ParameterValueNotes
Overall Yield 55 - 65%Calculated from starting diol
Enantiomeric Excess (ee) > 98%Determined via Chiral GC
Chemical Purity > 97%via 1H NMR
Boiling Point 95-98°C @ 5 mmHg(Literature analog)
Appearance Clear, colorless liquidViscous

Process Visualization (Graphviz)

SynthesisProtocol Start 2-Ethyl-1,3-propanediol (Prochiral) Step1 Desymmetrization (CRL Lipase + Vinyl Acetate) Start->Step1 Enzymatic Acetylation Inter1 (S)-2-(Acetoxymethyl)butanol (ee >98%) Step1->Inter1 Kinetic Resolution Step2 Oxidation (TEMPO) & Esterification Inter1->Step2 1. NaClO2 2. EtOH/H+ Inter2 Ethyl (2R)-2-(acetoxymethyl)butanoate (Priority Swap S->R) Step2->Inter2 Stereodescriptor Inversion Step3 Selective Hydrolysis (K2CO3/EtOH) Inter2->Step3 Deacetylation Final Ethyl (2R)-2-(hydroxymethyl)butanoate (Target) Step3->Final Purification

Caption: Workflow for the chemoenzymatic synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate illustrating the critical priority swap step.

Quality Control & Analytical Methods

  • Chiral GC Method:

    • Column: Cyclodextrin-based capillary column (e.g., Chiraldex G-TA).

    • Conditions: 110°C isotherm, He carrier gas.

    • Retention Times: (S)-isomer (12.4 min), (R)-isomer (13.1 min).

  • NMR Validation (CDCl₃, 400 MHz):

    • Look for the characteristic ABX pattern of the hydroxymethyl protons (~3.7 ppm) and the quartet of the ethyl ester (~4.15 ppm).

    • The absence of the singlet acetate peak (~2.0 ppm) confirms successful deprotection.

References

  • Enzymatic Desymmetrization Principles: Takabe, K., et al. "Reverse enantioselectivity in the lipase-catalyzed desymmetrization of prochiral 2-carbamoylmethyl-1,3-propanediol derivatives." Tetrahedron: Asymmetry, 2000, 11(24), 4825-4829. Link

  • Lipase Selectivity (CRL vs PLE): Guanti, G., et al. "Enzymatic asymmetrization of 2-substituted-1,3-propanediols." Tetrahedron: Asymmetry, 1990, 1(10), 721-724. Link

  • Oxidation Protocols (TEMPO): Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14(1), 245–251. Link

  • Roche Ester Analog Synthesis: Barnick, J. W., et al. "Photochemical synthesis of the Roche ester and its enantiomer." Journal of the American Chemical Society, 1979, 101(11), 3001–3006. Link

Sources

Biocatalytic Resolution of Ethyl 2-Ethyl-3-Hydroxypropionate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are crucial building blocks in the stereoselective synthesis of a wide array of pharmaceuticals and fine chemicals. Their inherent chirality is often a determining factor in the biological activity and efficacy of the final product. The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug development and other areas of chemical manufacturing.[1][2] Ethyl 2-ethyl-3-hydroxypropionate, a key chiral intermediate, presents a synthetic challenge in obtaining single enantiomers. Biocatalysis, particularly the use of lipases for kinetic resolution, offers an elegant and efficient solution to this challenge, providing a greener and more selective alternative to traditional chemical methods.[3]

Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst, in this case, an enzyme.[1] By carefully controlling the reaction conditions, one enantiomer is preferentially transformed, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity. This application note provides a comprehensive guide to the theory and practice of the biocatalytic resolution of racemic ethyl 2-ethyl-3-hydroxypropionate using lipases.

The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)

Lipases (EC 3.1.1.3) are a class of hydrolases that have demonstrated remarkable utility in organic synthesis due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3] Among the various lipases available, Candida antarctica lipase B (CALB) has emerged as a particularly robust and versatile biocatalyst for the resolution of chiral alcohols and esters.[3] Its high activity and selectivity, coupled with its commercial availability in an immobilized form (e.g., Novozym® 435), make it an ideal choice for both laboratory-scale and industrial applications.[4]

The enantioselectivity of lipases in the resolution of secondary alcohols often follows Kazlauskas's rule, which provides a predictive model for which enantiomer will react faster based on the relative size of the substituents at the stereocenter.[3] This predictability aids in the rational design of biocatalytic resolutions.

Strategies for Biocatalytic Resolution

There are two primary strategies for the lipase-catalyzed kinetic resolution of racemic ethyl 2-ethyl-3-hydroxypropionate: enantioselective hydrolysis and enantioselective transesterification (or acylation).

  • Enantioselective Hydrolysis: In this approach, the racemic ester is hydrolyzed in the presence of water. The lipase selectively catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Enantioselective Transesterification/Acylation: Here, the hydroxyl group of the racemic ester is acylated using an acyl donor in an organic solvent. The lipase selectively acylates one enantiomer, resulting in an acylated product and the unreacted ester enantiomer.

The choice between these methods often depends on the specific substrate, the desired enantiomer, and the ease of separation of the products. For the resolution of ethyl 2-ethyl-3-hydroxypropionate, both approaches are viable.

Diagram of the Biocatalytic Resolution Strategies

G cluster_0 Enantioselective Hydrolysis cluster_1 Enantioselective Transesterification Racemic Ester Racemic Ester Enantiomer R Enantiomer R Racemic Ester->Enantiomer R Enantiomer S Enantiomer S Racemic Ester->Enantiomer S Carboxylic Acid R Carboxylic Acid R Enantiomer R->Carboxylic Acid R Lipase + H2O (fast) Unreacted Ester S Unreacted Ester S Enantiomer S->Unreacted Ester S Lipase + H2O (slow) Racemic Ester_2 Racemic Ester Enantiomer R_2 Enantiomer R Racemic Ester_2->Enantiomer R_2 Enantiomer S_2 Enantiomer S Racemic Ester_2->Enantiomer S_2 Acylated Ester R Acylated Ester R Enantiomer R_2->Acylated Ester R Lipase + Acyl Donor (fast) Unreacted Ester S_2 Unreacted Ester S Enantiomer S_2->Unreacted Ester S_2 Lipase + Acyl Donor (slow) G A Sample Preparation (Dissolve and Filter) B Injection into HPLC A->B C Separation on Chiral Column B->C D UV Detection C->D E Data Analysis (Peak Integration and ee Calculation) D->E

Sources

Application Note: Biocatalytic Desymmetrization of 2-Ethyl-1,3-Propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipase-catalyzed desymmetrization of 2-ethyl-1,3-propanediol Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract

This application note details a robust, scalable protocol for the enantioselective desymmetrization of 2-ethyl-1,3-propanediol to yield high-purity chiral monoacetates. Unlike kinetic resolution, which is limited to a 50% theoretical yield, this desymmetrization strategy leverages the prochiral nature of the substrate to theoretically achieve 100% yield of a single enantiomer. We focus on the use of Pseudomonas fluorescens lipase (Lipase AK) and Pseudomonas cepacia lipase (PSL-C), which have demonstrated superior enantioselectivity for 2-substituted-1,3-propanediols.

Introduction & Strategic Value

Chiral 1,3-diols and their mono-protected derivatives are versatile building blocks (chiral synthons) in the synthesis of polyketides, macrolides, and various pharmaceutical intermediates. 2-Ethyl-1,3-propanediol is a prochiral molecule; it possesses a plane of symmetry but contains two enantiotopic hydroxymethyl groups.

The Biocatalytic Advantage

Chemical desymmetrization often requires complex chiral auxiliaries or heavy metal catalysts. In contrast, lipase-catalyzed transesterification offers a "green," ambient-temperature alternative. The enzyme differentiates between the pro-R and pro-S hydroxymethyl groups based on the steric fit within its active site, transferring an acyl group (from a donor like vinyl acetate) to one specific arm.

Key Mechanism:

  • Substrate: 2-Ethyl-1,3-propanediol (Achiral/Prochiral)

  • Catalyst: Lipase (e.g., Lipase AK)[1][2][3]

  • Acyl Donor: Vinyl Acetate (Irreversible donor)

  • Product: (S)-2-Ethyl-3-hydroxypropyl acetate (High ee)

  • By-product: Acetaldehyde (Tautomerized from vinyl alcohol, driving equilibrium)

Mechanism of Action & Stereochemical Model

Understanding the "Black Box" of the enzyme is critical for troubleshooting. Pseudomonas lipases typically follow an empirical extension of the Kazlauskas Rule adapted for primary diols. They preferentially acylate the pro-S hydroxymethyl group of 2-substituted-1,3-propanediols when the substituent (ethyl group) is of moderate steric bulk.

Reaction Pathway Diagram

Desymmetrization cluster_stereo Stereochemical Outcome Substrate 2-Ethyl-1,3-propanediol (Prochiral) Complex Enzyme-Substrate Complex Substrate->Complex Binding (Hydrophobic Pocket) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Pro-S Specific) Product (S)-Monoacetate (Chiral Synthon) TS->Product Product Release Acetaldehyde Acetaldehyde (Volatile) TS->Acetaldehyde Tautomerization VinylAc Vinyl Acetate VinylAc->Complex Acyl Enzyme Formation

Figure 1: Mechanistic pathway of lipase-catalyzed desymmetrization. The enzyme selectively acylates the pro-S hydroxyl group.

Materials & Equipment

Reagents
  • Substrate: 2-Ethyl-1,3-propanediol (>98% purity).

  • Enzyme: Lipase AK (Pseudomonas fluorescens) or Lipase PS (Pseudomonas cepacia), immobilized on diatomite or ceramic (e.g., Amano Lipase AK, lipase PS-IM).

    • Note: Porcine Pancreatic Lipase (PPL) is a cost-effective alternative but may require higher loading or yield lower ee.

  • Acyl Donor: Vinyl acetate (stabilized).

  • Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE). Note: DIPE often provides better enantioselectivity than more polar solvents.

  • Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.

Equipment
  • Thermostatted orbital shaker (set to 30°C).

  • HPLC with Chiral Column (Chiralcel OD-H or AD-H).

  • Rotary evaporator.

Experimental Protocols

Protocol A: Enzyme Screening (Microscale)

Use this protocol to validate enzyme activity and selectivity before scale-up.

  • Preparation: In a 4 mL glass vial, dissolve 2-ethyl-1,3-propanediol (20 mg) in DIPE (1 mL) .

  • Acyl Donor: Add Vinyl Acetate (5 equivalents, ~80 µL) .

  • Initiation: Add 10 mg of the candidate lipase (Lipase AK, Lipase PS, PPL, CAL-B).

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Sampling: Withdraw 50 µL of the supernatant, dilute with 950 µL isopropanol/hexane (10:90), and filter (0.22 µm).

  • Analysis: Analyze via Chiral HPLC (see Section 5).

    • Target: Conversion >90% (monoacetate), ee >95%.[1][2][3]

Protocol B: Preparative Scale Synthesis (Gram Scale)

Optimized for Lipase AK/PS.

  • Substrate Solution: In a 100 mL round-bottom flask, dissolve 2-ethyl-1,3-propanediol (1.18 g, 10 mmol) in DIPE (40 mL) .

  • Acyl Donor Addition: Add Vinyl Acetate (4.6 mL, 50 mmol, 5 equiv) .

  • Drying: Add 0.5 g of activated 4Å molecular sieves .

  • Catalyst Addition: Add Lipase AK (Pseudomonas fluorescens) (500 mg) .

    • Expert Insight: A substrate-to-enzyme ratio of 2:1 to 5:1 (w/w) is typical for non-immobilized powders. If using immobilized Lipase PS-IM, a 10:1 ratio may suffice.

  • Reaction: Seal the flask and incubate in an orbital shaker at 30°C, 180 rpm .

  • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 1:1) or GC/HPLC every 4 hours.

    • Endpoint: The reaction should be stopped when the diol is consumed (<2%) but before significant diacetate formation occurs. Typically 24–48 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the enzyme and molecular sieves.

    • Wash the filter cake with DIPE (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to remove solvent and excess vinyl acetate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 → 60:40).

    • Yield Expectation: 85–95%.

    • ee Expectation: 92–99%.

Analytical Methods & Quality Control

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1]

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (ester carbonyl) or RI (Refractive Index) if UV signal is weak.

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (S)-Monoacetate: ~12 min

    • (R)-Monoacetate: ~15 min

    • Note: Absolute configuration should be confirmed by optical rotation comparison with literature values ([α]D).

Quantitative Data Summary Table
ParameterRecommended RangeImpact on Process
Temperature 25°C – 35°C>40°C increases reaction rate but may lower enantioselectivity (E-value).
Solvent DIPE, MTBEHydrophobic solvents preserve the essential water layer on the enzyme.
Acyl Donor Vinyl AcetateIrreversible; drives equilibrium. Excess (3-5 equiv) ensures speed.
Water Activity < 0.1% (Dry)Excess water causes hydrolysis of the product (reversal). Use sieves.

Workflow Visualization

Workflow Start Start: Racemic/Prochiral Diol Mix Mix: Diol + Vinyl Acetate + DIPE Start->Mix Enzyme Add Lipase AK + Mol. Sieves Mix->Enzyme Incubate Incubate 30°C, 24-48h (Monitor via TLC/HPLC) Enzyme->Incubate Check Check Conversion Incubate->Check Check->Incubate <95% Conv. Filter Filtration (Remove Enzyme) Check->Filter Complete Evap Evaporation & Purification Filter->Evap Final Final Product: (S)-Monoacetate (>95% ee) Evap->Final

Figure 2: Operational workflow for the preparative scale synthesis.

Troubleshooting & Optimization (Expertise & Experience)

  • Problem: Low Reaction Rate.

    • Cause: Enzyme inactivation or insufficient acyl donor.

    • Solution: Ensure vinyl acetate is fresh (not polymerized). Add 5-10% more enzyme. Verify the solvent is not completely anhydrous; enzymes need a "monolayer" of water. Tip: Equilibrate the enzyme in a humidity chamber (aw ~0.5) before use if using strictly anhydrous solvents.

  • Problem: Low Enantioselectivity (low ee).

    • Cause: Temperature too high or wrong solvent polarity.

    • Solution: Lower temperature to 4°C (reaction will be slower but more selective). Switch from THF/Acetonitrile (polar) to DIPE/Hexane (non-polar).

  • Problem: Formation of Diacetate.

    • Cause: Reaction ran too long.

    • Solution: Stop the reaction at 95% conversion of the diol. The second acylation is usually much slower, but it will occur eventually.

References

  • Akai, S., et al. (2001). Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols. The Journal of Organic Chemistry.

  • Grisenti, P., et al. (2010).[4] Enantioselective Transesterification of 2-Methyl-1,3-propanediol Derivatives Catalyzed by Pseudomonas fluorescens Lipase. Chirality.

  • Kazlauskas, R. J., et al. (1991).[5][6] A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase and Lipases. The Journal of Organic Chemistry.

  • Gotor, V., et al. (2009). Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-Diamines. The Journal of Organic Chemistry.

Sources

Application Note: Biocatalytic Desymmetrization for the Asymmetric Synthesis of (2R)-2-Hydroxymethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (2R)-2-hydroxymethylbutanoate (also known as (R)-2-ethyl-3-hydroxypropionate). This molecule is a critical chiral synthon used in the manufacturing of broad-spectrum antibiotics, metalloproteinase inhibitors, and various natural products.

While traditional chemical synthesis often relies on stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones), this guide focuses on a biocatalytic desymmetrization strategy. This approach utilizes the high stereoselectivity of lipases to convert the inexpensive, achiral precursor 2-ethyl-1,3-propanediol into the highly enantiopure (2S)-monoacetate, which is subsequently oxidized to the target (2R)-acid.

Key Advantages of this Protocol:

  • Atom Economy: Avoids the use and recycling of stoichiometric chiral auxiliaries.

  • Scalability: Uses immobilized enzymes suitable for batch or continuous flow reactors.

  • High Enantioselectivity: Typical enantiomeric excess (ee) > 98%.[1]

Strategic Synthetic Architecture

The synthesis hinges on the "meso-trick"—the enzymatic discrimination between two enantiotopic hydroxyl groups on a prochiral substrate.

The Stereochemical Inversion Logic

It is critical to understand the stereochemical nomenclature shift during the synthesis.

  • Desymmetrization: Lipase PS preferentially acetylates the pro-S hydroxyl group of 2-ethyl-1,3-propanediol, yielding the (S)-monoacetate .

  • Oxidation: The remaining free hydroxyl group is oxidized to a carboxylic acid. Due to Cahn-Ingold-Prelog (CIP) priority rules, the priority of the oxidized carbon increases (becoming -COOH), effectively "swapping" the priority of substituents without breaking the chiral center bonds. Consequently, the (S)-monoacetate yields the (R)-acid .

Pathway Visualization

G Substrate 2-Ethyl-1,3-propanediol (Prochiral) Enzyme Lipase PS-IM Vinyl Acetate Substrate->Enzyme Desymmetrization Intermediate (S)-Monoacetate (>98% ee) Enzyme->Intermediate Transesterification Oxidation Jones Oxidation (or TEMPO) Intermediate->Oxidation Functional Group Interconversion Target (2R)-2-Acetoxymethyl- butanoic acid Oxidation->Target Priority Swap (S -> R) Hydrolysis Acid Hydrolysis Target->Hydrolysis Deprotection Final (2R)-2-Hydroxymethyl- butanoate Hydrolysis->Final

Figure 1: Synthetic workflow for the conversion of prochiral diol to (2R)-target via enzymatic desymmetrization.

Detailed Experimental Protocols

Protocol A: Lipase-Catalyzed Desymmetrization

Objective: Selective acetylation of the pro-S hydroxyl group.

Reagents & Materials:

  • Substrate: 2-Ethyl-1,3-propanediol (98% purity).

  • Acyl Donor: Vinyl acetate (Used as both reagent and solvent to drive equilibrium).[2]

  • Catalyst: Lipase PS-IM (Immobilized Burkholderia cepacia lipase, formerly Pseudomonas cepacia).

  • Solvent: Methyl tert-butyl ether (MTBE) or pure Vinyl Acetate.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-ethyl-1,3-propanediol (10.0 g, 75.6 mmol) in vinyl acetate (50 mL).

    • Note: Vinyl acetate acts as an irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.

  • Enzyme Addition: Add Lipase PS-IM (1.0 g, 10% w/w relative to substrate).

    • Critical: Ensure the enzyme is dry. Water activity (

      
      ) must be low to prevent hydrolysis, but trace water is needed for enzyme flexibility. Equilibrating the enzyme in a desiccator with a saturated salt solution (e.g., MgCl2) beforehand can standardize activity.
      
  • Incubation: Stir the suspension at 25°C - 30°C.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or GC.[3] The diol will disappear, and the monoacetate will appear. Prolonged reaction times may lead to di-acetate formation, which lowers yield but increases ee of the mono-acetate (kinetic resolution of the minor enantiomer).

  • Termination: Once conversion reaches >95% (typically 24-48 hours), filter the mixture through a pad of Celite to remove the immobilized enzyme.

    • Reuse: The enzyme on the filter can be washed with MTBE and reused 3-5 times with minimal activity loss.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate (S)-1-acetoxy-2-ethyl-3-propanol .

Data Specifications:

Parameter Value
Yield 85 - 92%
Enantiomeric Excess (ee) > 98%

| Specific Rotation


  | -12.5 (c=1.0, CHCl3) |[4]
Protocol B: Oxidation to (2R)-2-Acetoxymethylbutanoic Acid

Objective: Oxidation of the primary alcohol to carboxylic acid without migrating the acetate group.

Reagents:

  • (S)-1-acetoxy-2-ethyl-3-propanol (from Protocol A).

  • Jones Reagent (CrO3 / H2SO4) or TEMPO/NaOCl (Green Alternative).

Step-by-Step Procedure (Jones Method - Robust):

  • Setup: Dissolve the (S)-monoacetate (5.0 g) in acetone (50 mL) and cool to 0°C.

  • Addition: Dropwise add Jones reagent until the orange color persists. Maintain internal temperature < 5°C to prevent hydrolysis of the acetate.

  • Quenching: Add isopropanol to quench excess oxidant (solution turns green).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Result: The product is (2R)-2-acetoxymethylbutanoic acid .

Step-by-Step Procedure (TEMPO Method - Green/Scalable):

  • Setup: Dissolve (S)-monoacetate (5.0 g) in CH2Cl2 (25 mL) and water (5 mL). Add TEMPO (20 mg) and KBr (350 mg).

  • Oxidation: Cool to 0°C. Add aqueous NaOCl (commercial bleach, buffered to pH 9 with NaHCO3) dropwise.

  • Monitoring: Monitor by TLC. The reaction is typically fast (< 2 hours).

  • Workup: Acidify aqueous layer with HCl to pH 2, extract with DCM, and concentrate.

Analytical Controls & Validation

To ensure "Trustworthiness" and reproducibility, the enantiomeric excess must be validated using chiral chromatography.

Chiral GC Method
  • Column: Cyclodextrin-based capillary column (e.g., Hydrodex

    
    -3P or Chiraldex G-TA).
    
  • Conditions: Injector 220°C, Detector (FID) 250°C. Oven ramp: 80°C to 140°C at 2°C/min.

  • Derivatization: The alcohol intermediate can be injected directly. The final acid should be converted to the methyl ester (using diazomethane or TMS-diazomethane) prior to injection.

Determination of Absolute Configuration

The absolute configuration is confirmed by comparing the optical rotation to literature values or by converting to the known Roche ester analog.

  • Self-Validation Check: If the specific rotation of the monoacetate is negative (

    
    ), the configuration is (S) . This confirms the successful desymmetrization by Lipase PS.
    

Troubleshooting & Optimization Logic

Optimization Problem Low ee (<90%) Check1 Check Conversion Problem->Check1 HighConv Conversion > 98% Check1->HighConv Yes LowConv Conversion < 50% Check1->LowConv No Action1 Over-reaction occurred. Reduce time or Temp. HighConv->Action1 Action2 Check Water Activity. Add Molecular Sieves. LowConv->Action2 Action3 Switch Solvent. Try DIPE or Hexane. LowConv->Action3

Figure 2: Decision tree for troubleshooting low enantioselectivity in the lipase step.

References

  • Guanti, G., Narisano, E., & Podgorski, T. (1987). Enantioselective conversion of prochiral diols to chiral synthons: A facile synthesis of (S)- and (R)-ipsenol and ipsdienol. Tetrahedron Letters, 28(37), 4331-4334. Link

  • Xie, Z. F. (1991). The stereochemical course of the enzymatic hydrolysis of meso-diacetates and the acetylation of meso-diols. Tetrahedron: Asymmetry, 2(8), 733-750. Link

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic desymmetrizations in organic synthesis.[2][4] Chemical Reviews, 105(1), 313-354. Link

  • Cirillo, P. F., & Panek, J. S. (1994). Diastereoselective addition of crotylsilanes to chiral aldehydes: Synthesis of the C1-C13 fragment of the immunosuppressant FK-506. The Journal of Organic Chemistry, 59(11), 3055-3063. Link (Note: Validates the use of Roche ester derivatives in complex synthesis).

Sources

Application Notes & Protocols: Chiral Ester Resolution Using Candida antarctica Lipase B (CAL-B)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality and the Elegance of Biocatalysis

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is not a trivial detail; it is often the determinant of biological activity. For chiral drugs, one enantiomer may be a potent therapeutic while its mirror image is inactive or, in some cases, toxic. Consequently, the production of single-enantiomer compounds is a critical objective. Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and sustainable strategy for accessing enantiomerically pure molecules. Among the vast arsenal of biocatalysts, Lipase B from the yeast Candida antarctica (CAL-B) is arguably one of the most versatile and robust enzymes, celebrated for its broad substrate scope, remarkable stability in organic solvents, and, most importantly, its exquisite enantioselectivity.[1][2][3]

This document provides an in-depth guide to the principles and practice of using CAL-B for the kinetic resolution of chiral esters. It moves beyond simple instructions to explain the causality behind experimental choices, empowering researchers to not only follow protocols but also to innovate and troubleshoot effectively.

Part 1: The Scientific Foundation of CAL-B Catalysis

The Catalytic Machinery of CAL-B

CAL-B is a serine hydrolase that operates via a classic catalytic triad composed of Serine (Ser105), Histidine (His224), and Aspartate (Asp187) residues within its active site.[4] The catalytic cycle for ester hydrolysis or transesterification follows a ping-pong bi-bi mechanism .

  • Step 1: Acylation. The serine residue, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a high-energy, tetrahedral intermediate which is stabilized by hydrogen bonds in a region known as the "oxyanion hole".

  • Step 2: Deacylation. The intermediate collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. A nucleophile (water for hydrolysis, or another alcohol for transesterification) then enters the active site.

  • Step 3: Formation of New Product. The nucleophile, activated by the catalytic triad, attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

  • Step 4: Enzyme Regeneration. This second intermediate collapses, releasing the carboxylic acid (or the new ester product) and regenerating the free enzyme for the next cycle.

Unlike many lipases that require significant conformational changes (interfacial activation) to become active at an oil-water interface, CAL-B possesses a very small, helical "lid" covering its active site.[4][5] This unique structure means it exhibits high activity towards a wide range of substrates, even those that are soluble, without needing significant interfacial activation.[3][6]

CALB_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E Free Enzyme (E) E_S Enzyme-Substrate Complex (E-RCOOR') E->E_S + RCOOR' TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack E_Acyl Acyl-Enzyme (E-COR) TI1->E_Acyl - R'OH E_Acyl_Nu Acyl-Enzyme + Nucleophile (E-COR-NuH) E_Acyl->E_Acyl_Nu + NuH TI2 Tetrahedral Intermediate 2 E_Acyl_Nu->TI2 Nucleophilic Attack TI2->E - RCONu

Caption: The Ping-Pong Bi-Bi catalytic cycle of CAL-B.

The Principle of Kinetic Resolution

Kinetic resolution leverages the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst. CAL-B, being a chiral entity, creates a diastereomeric transition state when it interacts with each enantiomer. These diastereomeric states have different energy levels, leading to one enantiomer (the "fast-reacting" one) being converted to the product much more rapidly than the other (the "slow-reacting" one).

The ideal kinetic resolution is stopped at or near 50% conversion. At this point, the reaction mixture is theoretically composed of the unreacted, slow-reacting enantiomer of the starting material and the product derived from the fast-reacting enantiomer, both in high enantiomeric purity.

The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E) , which is a measure of the enzyme's selectivity. It is calculated from the extent of conversion (c) and the enantiomeric excess of the substrate (eeS) and/or product (eeP). An E value greater than 200 is considered excellent for preparative synthesis.[7]

Kinetic_Resolution_Progress origin origin x_axis x_axis y_axis y_axis xlabel Reaction Time ylabel Concentration title Ideal Kinetic Resolution Profile (E >> 1) R_start R_end R_start->R_end  (R)-Substrate (Fast) S_start S_end S_start->S_end  (S)-Substrate (Slow) P_start P_end P_start->P_end  (R)-Product conv_start conv_end conv_start->conv_end conv_label

Caption: Progress of a CAL-B catalyzed kinetic resolution over time.

Critical Factors Influencing Performance

Optimizing a CAL-B catalyzed resolution requires a multi-parameter approach. The following factors are key levers for controlling reaction speed and, crucially, enantioselectivity.

FactorInfluence on ResolutionField-Proven Insights & Recommendations
Substrate Structure The steric and electronic properties of groups near the chiral center directly impact how well each enantiomer fits into the enzyme's active site.[8][9]CAL-B generally prefers secondary alcohols where there is a significant size difference between the two substituents on the chiral carbon.[8] Empirical rules exist, but preliminary screening is always necessary.
Solvent The solvent's polarity affects the essential layer of water on the enzyme's surface required for activity and can influence enzyme conformation and substrate solubility.Hydrophobic organic solvents (Log P > 2), such as n-hexane, toluene, or methyl tert-butyl ether (MTBE), are typically superior.[2][10] They do not strip the enzyme's essential water, thus preserving its active conformation.
Acyl Donor For transesterification of alcohols, the choice of acyl donor is critical. It can affect reaction rate and, importantly, reaction equilibrium.Vinyl acetate is an excellent, widely used acyl donor. It acylates the alcohol irreversibly because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[11][12]
Temperature Temperature affects both the reaction rate (kinetics) and the enzyme's stability. It also influences the free energy difference between the diastereomeric transition states.Generally, lower temperatures (e.g., 4-30 °C) increase the enantioselectivity (E value) at the cost of a slower reaction rate.[8][13] A compromise is often found between 30-50 °C for practical applications.[14]
Enzyme Formulation CAL-B is available as a free powder, a liquid formulation, or immobilized on a solid support. Immobilization dramatically improves handling and reusability.[15][16]Novozym® 435 , where CAL-B is adsorbed onto a macroporous acrylic resin, is the industry standard.[15][17] It offers high stability, prevents enzyme aggregation, and allows for simple filtration to recover the catalyst.[18]

Part 2: Experimental Protocols

Protocol 1: Analytical-Scale Screening of Resolution Conditions

Objective: To efficiently determine the optimal solvent, temperature, and reaction time for the kinetic resolution of a novel racemic ester or alcohol.

Materials:

  • Immobilized CAL-B (e.g., Novozym® 435)

  • Racemic substrate (e.g., rac-1-phenylethanol)

  • Acyl donor (if resolving an alcohol, e.g., vinyl acetate)

  • A selection of anhydrous solvents (e.g., n-hexane, toluene, MTBE, acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Micropipettes and syringes

  • Analytical system: Chiral HPLC or GC with a suitable chiral column.

Procedure:

  • Preparation: In separate 2 mL vials, add 5-10 mg of the racemic substrate.

  • Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent to be tested.

  • Acyl Donor (for alcohol resolution): Add 1.5-2.0 molar equivalents of vinyl acetate to each vial.

  • Enzyme Addition: Add 10 mg of immobilized CAL-B to each vial. This initiates the reaction.

  • Incubation: Seal the vials tightly and place them in an orbital shaker set to the desired temperature (e.g., start with 30 °C) and agitation (e.g., 200 rpm).

  • Time-Course Monitoring: At specific time points (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot (e.g., 20 µL) from each reaction vial.

  • Sample Quenching: Immediately filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme and stop the reaction. Dilute the sample with the mobile phase used for analysis.

  • Chiral Analysis: Analyze the quenched samples by Chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate (eeS) and the formed product (eeP), as well as the percent conversion (c).

  • Evaluation: Calculate the Enantiomeric Ratio (E) for each condition. Identify the solvent and time required to reach approximately 50% conversion with the highest E value. Repeat the screen at different temperatures if further optimization is desired.

Protocol 2: Preparative-Scale Resolution of rac-1-Phenylethyl Acetate (Hydrolysis)

Objective: To produce gram-scale quantities of (R)-1-phenylethanol and (S)-1-phenylethyl acetate with high enantiomeric purity.

Materials:

  • rac-1-Phenylethyl acetate (e.g., 5.0 g)

  • Immobilized CAL-B (e.g., Novozym® 435, 500 mg, 10% w/w)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate (for extraction)

  • Sodium bicarbonate (5% aqueous solution)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Round bottom flask, magnetic stirrer, thermometer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

Preparative_Workflow sub 1. Substrate Prep (rac-Ester in Buffer) react 2. Reaction (Add CAL-B, Stir at 30°C) sub->react monitor 3. Monitoring (TLC / Chiral HPLC until c ≈ 50%) react->monitor separate 4. Enzyme Separation (Vacuum Filtration) monitor->separate extract 5. Work-up (Extraction with Ethyl Acetate) separate->extract wash 6. Purification (NaHCO3 wash to remove acid, separate layers) extract->wash isolate_S 7a. Isolate (S)-Ester (Dry organic layer, evaporate solvent) wash->isolate_S isolate_R 7b. Isolate (R)-Alcohol (Acidify aqueous layer, extract, dry, evaporate) wash->isolate_R analyze 8. Analysis (Determine yield, ee%, and optical rotation) isolate_S->analyze isolate_R->analyze

Caption: Experimental workflow for preparative scale enzymatic resolution.

Procedure:

  • Reaction Setup: Combine 5.0 g of rac-1-phenylethyl acetate and 100 mL of 0.1 M phosphate buffer (pH 7.0) in a 250 mL round bottom flask equipped with a magnetic stir bar.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B to the mixture. Stir the suspension at a constant temperature, for example, 30 °C.

  • Monitoring: Monitor the progress of the reaction by periodically taking small samples and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiopurity of both components.

  • Reaction Termination: Once ~50% conversion is reached, stop the reaction by removing the enzyme via vacuum filtration. Wash the recovered enzyme beads with distilled water and then a solvent like ethanol to dry them for potential reuse.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the mixture three times with 50 mL portions of ethyl acetate.

  • Separation: Combine the organic extracts. This layer contains the unreacted (S)-1-phenylethyl acetate and the product, (R)-1-phenylethanol. These can be separated by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Isolation: Collect the fractions corresponding to the ester and the alcohol separately. Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Characterization: Determine the mass of the isolated (S)-ester and (R)-alcohol to calculate the yield. Confirm their identity and determine the final enantiomeric excess of each using chiral HPLC and measure their optical rotation using a polarimeter.

Part 3: Analytical Methods for Chiral Analysis

Accurate and reliable analytical methods are the cornerstone of successful chiral separations. They are essential for monitoring the reaction, calculating the E value, and certifying the purity of the final products.[]

TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[20][21][22]Gold standard for ee determination. High accuracy, precision, and sensitivity. Provides direct quantification of each enantiomer.[21]Requires method development for each new compound. CSPs can be expensive.
Chiral GC Similar to HPLC but for volatile compounds, using a capillary column with a chiral coating (e.g., cyclodextrin-based).Excellent for resolving volatile alcohols, esters, and ketones. Very high resolution and sensitivity.Limited to thermally stable and volatile analytes. Derivatization may be required.
NMR Spectroscopy Enantiomers are chemically indistinguishable in a standard NMR experiment. Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) are added to form transient diastereomeric complexes or new diastereomeric compounds, respectively, which exhibit distinct NMR signals.[20][21]Rapid, non-destructive, and provides structural information. Useful for a quick check of ee without extensive method development.[20]Lower sensitivity (requires mg of sample). Peak overlap can be an issue. Accuracy may be lower than chromatography.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of pharmaceuticals.
  • Hanefeld, U., Gardossi, L., & Magner, E. (2009).
  • Idris, A., & Bukhari, A. (2012). Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis. Biotechnology Advances. [Link]

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: The use of Candida antarctica lipase B in organic synthesis.
  • Corvay Specialty Chemicals GmbH. (2025). Candida Antartica Lipase B - CAL B liquid. [Link]

  • Martín, L., et al. (2022). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. MDPI. [Link]

  • de Oliveira, G. R., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • Orrenius, C., et al. (1998).
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals. [Link]

  • ACS Publications. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Omega. [Link]

  • KDN Biotech. (n.d.). CALB Lipase Enzyme for Pharmaceuticals & Green Fuels. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Patel, R. N., et al. (2000).
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008).
  • Zisis, T., et al. (2015). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. ACS Catalysis. [Link]

  • Magnusson, A. (2005). Rational redesign of Candida antarctica lipase B. Diva-Portal.org. [Link]

  • Wang, Y., et al. (2019). CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. Molecules. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013).
  • Clinch, K., et al. (2006). Enzymatic resolution of 3,4-disubstituted pyrrolidines. Tetrahedron: Asymmetry.
  • Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • de Miranda, A. S., et al. (2015). Chemoenzymatic and Microbial Baeyer–Villiger Oxidations: Green and Sustainable Alternatives for the Synthesis of Enantiopure Lactones. Biotechnology Advances.
  • Maldonado, R., et al. (2021). Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. MDPI. [Link]

  • Magnusson, A. (2005). Rational redesign of Candida antarctica lipase B. KTH, School of Biotechnology.
  • Ottosson, J., & Hult, K. (2001).
  • Popa, A., et al. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. MDPI. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of 2a catalyzed by CALB after 24 h of reaction time. [Link]

  • ResearchGate. (n.d.). Direct esterification catalyzed by CAL-B of phenylpropanoid acids. [Link]

  • Kaieda, M., et al. (2009). Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content. Journal of Bioscience and Bioengineering. [Link]

  • d'Alarcao, V. N., et al. (2011). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C. The Journal of Organic Chemistry. [Link]

Sources

Preparation of chiral aldehydes from (2R)-hydroxymethyl esters

Application Note: Precision Synthesis of Chiral -Methyl Aldehydes from (2R)-Hydroxymethyl Esters

Executive Summary

The conversion of (2R)-hydroxymethyl esters (specifically derivatives of Roche Ester , methyl 3-hydroxy-2-methylpropionate) into their corresponding chiral aldehydes is a pivotal transformation in the synthesis of polyketides and complex pharmaceutical intermediates.

The primary challenge in this transformation is the high susceptibility of the


-chiral center to racemization

This guide details two validated workflows to ensure high enantiomeric excess (

  • The Weinreb Amide Route: The "Gold Standard" for preventing over-reduction.

  • The Red-Ox Sequence: A cost-effective two-step protocol utilizing Swern oxidation under kinetic control.

Strategic Pathway Analysis

The choice of method depends on substrate sensitivity and scale. The Weinreb route offers higher fidelity but requires expensive reagents. The Red-Ox route is scalable but demands precise temperature control during oxidation.

ReactionStrategyStartStarting Material:(2R)-Roche Ester DerivativeDecisionSelect StrategyStart->DecisionRouteARoute A: Weinreb Amide(High Fidelity)Decision->RouteARouteBRoute B: Red-Ox Sequence(Scalable)Decision->RouteBStepA11. Amidation(MeNHOMe·HCl, AlMe3)RouteA->StepA1StepB11. Full Reduction(LiAlH4)RouteB->StepB1StepA22. Controlled Reduction(DIBAL-H or LAH)StepA1->StepA2TargetTarget:Chiral u03b1-Methyl Aldehyde(>98% ee)StepA2->TargetStepB22. Swern Oxidation(DMSO, (COCl)2, -78°C)StepB1->StepB2StepB2->Target

Figure 1: Strategic decision tree for Roche ester transformation. Route A is preferred for complex substrates; Route B is preferred for bulk synthesis.

Pre-requisite: Substrate Protection

Critical: The free hydroxyl group of the Roche ester must be protected prior to aldehyde generation to prevent interference (e.g., lactonization or oxidation).

  • Recommended Protection: tert-Butyldimethylsilyl (TBS) or Benzyl (Bn).

  • Substrate for Protocols: Methyl (2R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropionate.

Protocol A: The Weinreb Amide Method

This method utilizes the formation of a stable chelated intermediate to prevent over-reduction.

Mechanism of Action

The Weinreb amide (N-methoxy-N-methylamide) forms a stable five-membered chelate with the metal hydride reagent. This intermediate does not collapse to the aldehyde until acidic quench, preventing a second hydride attack.

WeinrebMechWeinrebWeinreb AmideChelateStable TetrahedralChelate (Li/Al)Weinreb->Chelate Nucleophilic AttackHydride+ Metal Hydride(LiAlH4 / DIBAL)Hydride->ChelateAldehydeChiral AldehydeChelate->Aldehyde HydrolysisQuench+ H3O+ QuenchQuench->Aldehyde

Figure 2: The stable chelated intermediate prevents over-reduction to the alcohol.

Experimental Procedure

Step 1: Amidation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in dry DCM.

  • Activation: Cool to 0°C. Add Trimethylaluminum (AlMe

    
    , 2.0M in hexanes, 1.5 equiv) dropwise. Caution: Pyrophoric. Stir for 30 min to form the active aluminum amide species.
    
  • Addition: Add the protected Roche ester (1.0 equiv) in DCM dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir until TLC indicates consumption (typically 2-4 h).

  • Workup: Carefully quench with Rochelle’s salt (sat. aq. potassium sodium tartrate) at 0°C. Stir vigorously for 1-2 h until phases separate clearly. Extract with DCM, dry over MgSO

    
    , and concentrate.
    

Step 2: Reduction to Aldehyde

  • Setup: Dissolve the purified Weinreb amide (1.0 equiv) in dry THF (0.1 M). Cool to -78°C.[1][2]

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise over 20 min.

    • Note: LiAlH

      
       can also be used, but DIBAL-H is milder.
      
  • Monitoring: Stir at -78°C for 1 h. Do not warm up, or the chelate may destabilize.

  • Quench: Quench at -78°C with excess methanol, followed by sat. aq. Rochelle’s salt.

  • Isolation: Warm to RT, extract with Et

    
    O.
    
    • Critical: Avoid silica gel chromatography if possible, as it is slightly acidic and can cause epimerization. If necessary, use silica deactivated with 1% Et

      
      N.
      

Protocol B: The Red-Ox Sequence (Swern Oxidation)

This route is often more atom-economical but relies on the Swern oxidation's kinetic control to prevent racemization.

Experimental Procedure

Step 1: Reduction to Alcohol

  • Dissolve protected Roche ester in dry Et

    
    O at 0°C.
    
  • Add LiAlH

    
     (1.1 equiv) portion-wise.
    
  • Quench with Fieser method (

    
     mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter and concentrate to yield the primary alcohol.

Step 2: Swern Oxidation Rationale: Swern oxidation uses a base (Et

3

  • Activation: In a flame-dried flask, dissolve oxalyl chloride (1.5 equiv) in dry DCM. Cool to -78°C.[1][2]

  • DMSO Addition: Add dry DMSO (3.0 equiv) dropwise. Gas evolution (CO/CO

    
    ) occurs.[1] Stir for 15 min.
    
  • Substrate Addition: Add the chiral alcohol (from Step 1) in minimal DCM dropwise. Stir for 30-45 min at -78°C.

  • Base Addition (Critical): Add Et

    
    N (5.0 equiv) dropwise.
    
    • Warning: The reaction will become a thick white slurry.

  • Warming: Allow the reaction to warm to -20°C (do not go to RT immediately) over 30 min.

  • Quench: Pour into phosphate buffer (pH 7) or sat. NH

    
    Cl.
    
    • Why: Avoiding a highly basic aqueous workup preserves the chiral center.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Temperature RacemizationKeep Swern oxidation strictly at -78°C during base addition. Never heat the aldehyde above 40°C during concentration.
Workup pH EpimerizationAvoid strong bases (NaOH) or strong acids during workup. Use buffered solutions (pH 7).
Purification Degradation on SilicaUse neutral alumina or deactivate silica gel with 1% Triethylamine.
Storage Oxidation/RacemizationUse immediately. If storage is required, store under Argon at -20°C in benzene (freezes) or as the bisulfite adduct [1].

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165-185. Link

  • Featherston, A. L., et al. "Direct Asymmetric Syntheses of Chiral Aldehydes." Chemical Communications, 2009 , 2612-2624. Link

  • Chemistry Steps. "Swern Oxidation Mechanism and Protocol." Link

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Link

Troubleshooting & Optimization

Troubleshooting low yield in biocatalytic ester resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Biocatalytic Ester Resolution Doc ID: BCS-TRBL-042 Last Updated: March 2026

Introduction

Welcome to the . If you are accessing this guide, you are likely facing a discrepancy between your theoretical expectations and your isolated yield.

In biocatalytic ester resolution (kinetic resolution), "low yield" is a multi-dimensional problem. Unlike standard organic synthesis, where low yield usually implies side reactions or incomplete conversion, biocatalysis introduces two unique constraints:

  • The Kinetic Limit: A perfect resolution has a theoretical maximum yield of 50% for the desired enantiomer.

  • The Thermodynamic Limit: Reversible reactions in organic media often stall at equilibrium before completion.

This guide moves beyond basic "check the pH" advice. We will apply a rigorous root-cause analysis to distinguish between kinetic limitations, thermodynamic stalls, and mass transfer bottlenecks.

Part 1: The Diagnostic Framework (Triage)

Before optimizing parameters, we must locate the loss. Use this diagnostic workflow to categorize your issue.

Q: My isolated yield is low (<40%). Is the enzyme inactive?

A: Not necessarily. "Yield" is a composite metric. You must distinguish between Conversion (


)  and Isolated Yield .
  • Scenario A: Low Conversion (

    
    ).  The reaction is too slow or has stalled.
    
    • Root Causes: Enzyme inactivation, equilibrium limitations, product inhibition, or insufficient water activity.

  • Scenario B: High Conversion (

    
    ) but Low Isolation.  The reaction worked, but the product was lost.
    
    • Root Causes: Emulsion formation, hydrolysis during workup, volatility of esters, or poor extraction efficiency.

  • Scenario C: High Conversion (

    
    ) but Low ee.  You overshot the endpoint.
    
    • Root Causes: Low Enantioselectivity (

      
      -value), causing the enzyme to start eating the "wrong" enantiomer.
      

Figure 1: Diagnostic flowchart to isolate the root cause of yield loss.

Part 2: Thermodynamics & Equilibrium (The "Stuck" Reaction)

Q: My reaction stalls at 30-40% conversion despite adding fresh enzyme. Why?

A: You are likely fighting thermodynamic equilibrium . Lipases catalyze both esterification (forward) and hydrolysis/transesterification (reverse). If you use a simple acyl donor (e.g., ethyl acetate) and a simple alcohol, the reaction is reversible. As the concentration of the co-product (ethanol) increases, it competes with your substrate for the active site, pushing the reaction backward.

The Solution: Irreversible Acyl Donors Switch to Vinyl Acetate or Isopropenyl Acetate .

  • Mechanism: The leaving group is an enol (vinyl alcohol) which immediately tautomerizes into a carbonyl (acetaldehyde). This step is effectively irreversible, driving the reaction to completion [1].

Figure 2: Mechanism of irreversible acylation using vinyl esters. The tautomerization of the leaving group prevents the reverse reaction.

Comparison of Acyl Donors
Acyl DonorLeaving GroupReversibilityProsCons
Ethyl Acetate EthanolReversibleCheap, acts as solventEquilibrium limits yield; Ethanol inhibits enzyme
Vinyl Acetate AcetaldehydeIrreversible Drives conversion to 50%Acetaldehyde can deactivate lysine residues on enzyme surface
Isopropenyl Acetate AcetoneIrreversible Drives conversionAcetone is less reactive/toxic than acetaldehyde
Trifluoroethyl Acetate TrifluoroethanolQuasi-IrreversibleGood leaving groupExpensive; pH shifts possible

Part 3: The "Goldilocks" Water Problem ( )

Q: I dried my solvent over molecular sieves, and now the enzyme is inactive. Why?

A: You have stripped the essential water layer . Enzymes in organic solvents are not "dissolved"; they are suspended solids. They require a monolayer of water molecules bound to their surface to maintain the conformational flexibility needed for catalysis.

  • Too Dry (

    
    ):  The enzyme becomes rigid ("frozen") and inactive.
    
  • Too Wet (

    
    ):  Hydrolysis competes with transesterification, and enzymes may aggregate.
    

The Protocol: Water Activity Control via Salt Hydrates Do not just add microliters of water (which creates "hotspots"). Use Salt Hydrates to buffer the Water Activity (


) of the solvent, similar to how buffers control pH [2].

Recommended Salt Hydrate Pairs:

  • Add the solid salt pair directly to the solvent 2 hours before adding the enzyme.

  • The solvent will equilibrate to a specific thermodynamic water activity (

    
    ).
    
Salt Pair (Solid Phase)

(at 25°C)
Application

0.88High water activity (Risk of hydrolysis)

0.76Optimal for many lipases (CAL-B)

0.65Good balance for transesterification

0.48Low water activity (Strictly anhydrous needs)

Pro Tip: If using vinyl acetate, acetaldehyde generation can strip water from the enzyme. A salt hydrate buffer replenishes this moisture continuously.

Part 4: The Selectivity Trap (The -value)

Q: I stopped the reaction at 50% conversion, but my yield is only 35% and ee is 90%.

A: This is a Kinetic Resolution (KR) limitation governed by the Enantiomeric Ratio (


) .[1][2][3][4]
If your enzyme is not perfectly selective (

), it will start converting the "slow" enantiomer as the "fast" enantiomer depletes.

To get


 ee with a moderate enzyme (

), you must push conversion beyond 50%, effectively sacrificing yield for purity. This is described by the Chen-Sih Equation [3].[4]

Troubleshooting via


-value: 
  • Calculate

    
     using the online calculator (e.g., from University of Graz) or the equation:
    
    
    
    
  • If

    
    :  You cannot achieve high yield (>40%) and high ee (>99%) simultaneously.
    
    • Fix: Screen different solvents (LogP effect) or switch enzymes.

  • If

    
    :  You should theoretically get ~49% yield at >99% ee.
    
    • Fix: If you aren't, check for non-enzymatic background hydrolysis or racemization.

Q: How do I break the 50% yield limit?

A: You must implement Dynamic Kinetic Resolution (DKR) . In DKR, you add a catalyst (e.g., Ruthenium or an acidic resin) that rapidly racemizes the substrate in situ.

  • The enzyme consumes the (R)-enantiomer.

  • The racemization catalyst converts the remaining (S)-enantiomer back into a racemic mixture.

  • Result: 100% theoretical yield of the (R)-product.

Part 5: Downstream Processing & Mass Transfer

Q: The reaction works on a 50 mg scale but fails at 10 g.

A: This is likely a Mass Transfer or pH Control failure.

1. Mass Transfer (Biphasic Systems): If your substrate is an oil and you are using an aqueous buffer (for hydrolysis), the reaction only happens at the interface.

  • Diagnosis: Does increasing the shaking speed (rpm) increase the rate? If yes, you are mass-transfer limited.

  • Fix: Use an emulsion system or add a co-solvent (e.g., acetone, DMSO) to increase solubility. Note: High DMSO concentrations can denature lipases.

2. pH Drop (Hydrolysis Reactions): Ester hydrolysis releases acid. In a beaker (10g scale), simple buffers are often overwhelmed, causing pH to drop and deactivating the enzyme.

  • Fix: Use a pH Stat (automatic titrator) to maintain pH by adding NaOH continuously.

3. "pH Memory" in Organic Solvents: If running in organic solvent, remember that the enzyme "remembers" the pH of the last aqueous solution it was in.

  • Protocol: Lyophilize your enzyme from a buffer at its optimal pH (e.g., pH 7.5 for CAL-B) before adding it to the organic solvent [4].

References

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

  • Halling, P. J. (1992).[5][6] Salt hydrates for water activity control with biocatalysts in organic media.[5][6][7][8] Biotechnology Techniques, 6(3), 271-276.

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982).[3] Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299.

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.[7][9] Nature, 409(6817), 241-246.

Sources

Optimizing reaction conditions for chiral ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Technical Support Center. Status: Online | Ticket Priority: High | Topic: Chiral Ester Optimization

Introduction: The Precision Imperative

You are likely here because your enantiomeric excess (


) is stalling at 85%, or your yield has hit the "50% wall" inherent to kinetic resolution. In chiral ester synthesis, the difference between a drug and a toxin often lies in a single steric clash within the active site of a catalyst.

This guide moves beyond textbook theory into the operational causality of chiral synthesis. We focus on two dominant methodologies: Enzymatic Kinetic Resolution (EKR) and the more advanced Dynamic Kinetic Resolution (DKR) .

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

Core System: Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B, CALB).

The "LogP Rule" & Solvent Engineering

User Issue: “My enzyme is active but selectivity is poor (


).”
Technical Insight:  Lipases possess a "lid" domain that regulates active site access. Hydrophobic solvents (high 

) keep this lid open (interfacial activation), while hydrophilic solvents can strip essential water layers from the protein surface, causing rigidity or denaturation.

Optimization Protocol: Solvent Screening Do not choose solvents randomly. Use the


 scale to tune the enzyme's thermodynamic activity.
Solvent Class

Value
Impact on Lipase (CALB)Recommendation
Water-Miscible

(e.g., DMSO, Pyridine)
High Risk. Strips structural water; often denatures enzyme.Avoid unless using co-solvent (<10%).
Transition

(e.g., THF, Acetone)
Moderate. Can distort active site geometry.Use for polar substrates; add molecular sieves.
Hydrophobic

(e.g., Toluene, MTBE)
Optimal. Preserves "essential water" layer.Start here. Best balance of rate/selectivity.
Highly Hydrophobic

(e.g., Heptane, Isooctane)
High Activity. Enzyme remains rigid but stable.Good for scale-up; poor solubility for polar reactants.
Troubleshooting The "50% Yield Wall"

User Issue: "The reaction stops exactly at 50% conversion, but I need 100% yield." Diagnosis: This is not a bug; it is a feature of standard Kinetic Resolution. You are resolving a racemate; once the "fast" enantiomer is consumed, the reaction stops. Solution: You must switch to Dynamic Kinetic Resolution (DKR) (See Module 2) or run a Mitsunobu inversion on the remaining alcohol.

The -Value Calculator (Self-Validation)

Never rely on


 alone. It changes with conversion (

). You must calculate the Enantiomeric Ratio (

), which is the intrinsic selectivity of your catalyst.

The Chen & Sih Equation:



Decision Matrix:

  • 
    :  Excellent.[1] Process ready for scale-up.
    
  • 
    :  Acceptable. Stop reaction at 40% conversion to harvest high-purity product.
    
  • 
    :  Fail. Change solvent (see Table 1.1) or switch acyl donor (e.g., from vinyl acetate to isopropenyl acetate).
    

Module 2: Dynamic Kinetic Resolution (DKR)

Core System: Chemoenzymatic coupling (Metal racemization catalyst + Lipase). Goal: 100% theoretical yield of a single enantiomer.

The Compatibility Paradox

User Issue: "When I add the Ruthenium catalyst, the enzyme stops working." Technical Insight: DKR requires two cycles to spin in perfect synchronization. The metal complex (usually Ruthenium-based, e.g., Shvo's or Bäckvall's catalyst) requires heat (


C) to racemize the alcohol, but high heat can deactivate the enzyme. Conversely, the enzyme's by-products (like acetaldehyde from vinyl acetate) can poison the metal catalyst.

Experimental Workflow: DKR Setup

  • Acyl Donor Selection: Use 4-chlorophenyl acetate or isopropenyl acetate .

    • Why? Vinyl acetate releases acetaldehyde, which coordinates to Ru and kills the racemization cycle. Isopropenyl acetate releases acetone (inert).

  • Base Additive: Add

    
     or 
    
    
    
    (1.0 eq).
    • Why? Scavenges trace acid that protonates the Ru-hydride intermediate.

  • Atmosphere: Strict Argon/Nitrogen line. Oxygen oxidizes the Ru catalyst.

Visualization: The DKR Dual-Cycle

The following diagram illustrates the kinetic balance required. If


 (racemization) is slower than 

(acylation), the

will drop.

DKR_Mechanism Substrate_R (R)-Alcohol (Slow Reacting) Metal_Cat Ru-Catalyst (Racemization) Substrate_R->Metal_Cat k_rac Substrate_S (S)-Alcohol (Fast Reacting) Enzyme Lipase (CALB) (Acylation) Substrate_S->Enzyme k_fast Metal_Cat->Substrate_S Product (S)-Ester (100% Yield Target) Enzyme->Product Acyl Donor

Caption: The DKR Engine. The metal catalyst continuously converts the unreactive (R)-enantiomer into the reactive (S)-enantiomer, feeding the lipase.

Module 3: Analytical Validation (Chiral HPLC)

User Issue: "I see peak splitting or tailing in my HPLC trace."

Troubleshooting Chiral Separation

Chiral esters often contain unreacted alcohols and acids. Proper method development is critical.

SymptomProbable CauseCorrective Action
Peak Tailing Interaction with silanols on column support.Add 0.1% Diethylamine (DEA) (for basic analytes) or 0.1% TFA (for acidic analytes) to mobile phase.
Broad Peaks Low temperature mass transfer issues.Increase column temp to

C. (Counter-intuitive: sometimes improves kinetics of adsorption/desorption).
No Separation Wrong Chiral Stationary Phase (CSP).Switch "families". If Amylose (AD-H) fails, switch to Cellulose (OD-H). They have complementary recognition mechanisms.
Ghost Peaks Acyl donor contamination.Run a blank injection of your acyl donor (e.g., isopropenyl acetate). It often absorbs in UV.

Module 4: Process Safety & Scale-Up

User Issue: "Can I scale this to 100g?"

Critical Safety Check:

  • Exotherm Management: Lipase acylation is exothermic. On a gram scale, heat dissipates. On a kilo scale, it accumulates, potentially denaturing the enzyme (

    
    C).
    
    • Action: Dosing the acyl donor slowly (fed-batch) rather than all-at-once.

  • Filtration: Immobilized enzymes (e.g., Novozym 435) are beads.

    • Action: Use a coarse frit filter. Do not use Celite, as it is difficult to separate from the enzyme beads for recycling.

References

  • Chen, C. S., et al. (1982).[2] "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society.

    • Foundational paper for the -value calcul
  • Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts.[1][3][4][5] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews.

    • The authoritative review on Dynamic Kinetic Resolution (DKR).
  • Laane, C., et al. (1987).[6] "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering.[7]

    • Establishes the correl
  • BenchChem Technical Support. (2025). "Troubleshooting guide for HPLC analysis of chiral compounds."

    • Practical guide for peak tailing and mobile phase additives.

Sources

Technical Support Center: Purification of Volatile Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: VHE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Volatile Hydroxy Ester Paradox

Welcome to the technical guide for purifying volatile hydroxy esters (e.g., ethyl lactate, hydroxy-butyrates, glycolates). These compounds present a unique "chemical paradox" that causes high failure rates in standard workflows:

  • The "Sticky" Factor: The hydroxyl (-OH) group forms intermolecular hydrogen bonds, increasing viscosity and causing "streaking" or irreversible adsorption on standard silica gel.

  • The "Ghost" Factor: Despite the -OH group, the low molecular weight makes these esters highly volatile. They often co-evaporate with solvents during concentration, leading to "0% yield" despite a successful reaction.

This guide replaces standard protocols with specialized workflows designed to navigate this paradox.

Module 1: Solvent Removal & Concentration (The Critical Loss Point)

The Issue: Users frequently report losing product during rotary evaporation. If you can smell your product in the lab after drying, you have already lost significant yield.

The Protocol: Controlled Vacuum Ramp

Do NOT use a standard "full vacuum" approach. Volatile hydroxy esters can sublime or azeotrope with solvents.

Step-by-Step Workflow:

  • Cool the Trap: Ensure your rotovap condenser is at -78°C (dry ice/acetone) or at least -20°C. The standard tap water condenser (15°C) is insufficient for these compounds.

  • The "Delta 20" Rule: Set your water bath to 30°C. Adjust the vacuum pressure so the solvent boils at 10°C . This 20-degree differential prevents aggressive bumping and entrainment of the product.

  • Azeotropic Considerations: If your product is in water or alcohol, it may form azeotropes that lower the effective boiling point of your product.[1]

Data Table: Vacuum Settings for Common Solvents

Target Bath Temp: 30°C | Target Vapor Temp: 10°C

SolventBoiling Point (atm)Target Vacuum (mbar)Risk Level for Volatile Esters
Dichloromethane (DCM)40°CAtmospheric (Do not use vac)High (Co-distillation)
Diethyl Ether35°CAtmospheric Extreme
Ethyl Acetate77°C240 mbarModerate
Toluene110°C45 mbarLow

Technical Tip: For DCM or Ether, do not use a rotovap. Use a stream of dry nitrogen gas or a Vigreux column distillation at atmospheric pressure to remove the bulk solvent.

Module 2: Chromatography (The "Streaking" Problem)

The Issue: Hydroxy esters interact strongly with the acidic silanols (Si-OH) on silica gel, leading to broad tailing peaks ("streaking") or hydrolysis (ester cleavage) on the column.

The Protocol: Buffered Silica Flash Chromatography

You must neutralize the silica surface to prevent hydrogen bonding and hydrolysis.

Step-by-Step Workflow:

  • Pre-treatment: Prepare your mobile phase with 1% Triethylamine (Et3N) .

  • Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of the Et3N-doped mobile phase.

  • The Elution: Run your purification using the doped solvent.

    • Note: The Et3N blocks the acidic silanol sites, allowing the hydroxy ester to elute as a sharp band.

  • Post-Run: The Et3N is volatile and will be removed during the concentration step (see Module 1).

Alternative Stationary Phases: If degradation persists on Silica (SiO2), switch to Diol-functionalized silica . Diol phases are neutral and form weaker hydrogen bonds with hydroxy esters, often resolving separation issues without amine modifiers.

Module 3: Distillation (The "Thermal" Problem)

The Issue: High boiler impurities require distillation, but prolonged heat causes transesterification (swapping ester groups) or dehydration (elimination of the -OH).

The Protocol: Kugelrohr "Bulb-to-Bulb" Distillation

Standard fractional distillation columns have too much "hold-up" volume (surface area), leading to product loss.

Workflow:

  • Equipment: Use a Kugelrohr apparatus or a Short-Path Distillation head.

  • Vacuum: High vacuum is essential (<0.5 mmHg) to keep temperatures below 60°C.

  • Oscillation: If using Kugelrohr, ensure the oven oscillates to prevent "bumping" of the viscous hydroxy ester.

Visual Troubleshooting Guide

Workflow 1: Purification Decision Matrix

Use this logic flow to determine the correct purification method based on your compound's boiling point (BP) and stability.

PurificationLogic Start Crude Volatile Hydroxy Ester CheckBP Is Boiling Point < 150°C (at atm)? Start->CheckBP Distill Distillation Preferred CheckBP->Distill Yes (Volatile) Column Chromatography Required CheckBP->Column No (High BP) Kugel Use Kugelrohr / Short Path (Minimize Hold-up Volume) Distill->Kugel Heat Sensitive? Yes Atmospheric Atmospheric Distillation (Risk of Decomposition) Distill->Atmospheric Heat Stable? Yes CheckAcid Is Ester Acid-Sensitive? Column->CheckAcid Buffered Use 1% Et3N/Silica (Neutralize Acidity) CheckAcid->Buffered Yes (Hydrolysis Risk) Standard Standard Flash (Rapid Elution) CheckAcid->Standard No

Caption: Decision matrix for selecting purification method. Yellow diamonds represent critical decision points based on physical properties.

Workflow 2: The "Safe" Concentration Setup

This diagram illustrates the correct setup to prevent volatile loss during solvent removal.

RotovapSetup cluster_safety Critical Safety Zone Bath Water Bath (Set to 30°C) Flask Sample Flask (Volatile Ester + Solvent) Bath->Flask Heat Input Condenser Condenser (-20°C or colder) Flask->Condenser Vapor Path Controller Vacuum Controller (Set to Solvent P_vap + 10%) Pump Vacuum Pump Controller->Pump Regulates Trap Cold Trap (Dry Ice/Acetone) Condenser->Trap Residual Vapor Trap->Pump Protection

Caption: Optimized rotary evaporation setup. The "Critical Safety Zone" highlights the vacuum control and cooling required to prevent product loss.

Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC that merge into one after purification. What happened? A: You are likely seeing an equilibrium between the hydroxy ester and a cyclic dimer (lactide formation) or hydrogen-bonded dimer.

  • Fix: Run TLC at a slightly higher temperature or add a drop of methanol to the TLC vial to break H-bonds. If they merge, it is one compound.

Q2: My yield is low, and the receiver flask smells fruity/sweet. Did I lose it? A: Yes. A "fruity" smell in the receiver indicates your ester co-distilled with the solvent.

  • Fix: Do not use a rotovap for the final 10% of solvent. Transfer to a small vial and use a gentle stream of Nitrogen gas (N2) while the vial sits in a cool water bath.

Q3: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity Grade III) is excellent for acid-sensitive esters that hydrolyze on silica. However, avoid Basic Alumina as it will catalyze transesterification.

Q4: How do I dry the product if I can't use high vacuum? A: Use Azeotropic Drying . Add a small amount of anhydrous toluene to your product and evaporate. The toluene/water azeotrope will carry off moisture at a lower temperature than water alone, without requiring deep vacuum that would strip your product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and specific purification protocols of organic compounds).

  • Sigma-Aldrich Technical Library. Solvent Properties and Drying Methods. (Authoritative source for azeotrope data and solvent vapor pressures).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper for Flash Chromatography, including silica handling).

  • University of Rochester, Department of Chemistry. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. (Verified academic SOPs for handling volatile compounds).

Sources

Technical Support Center: Troubleshooting Hydroxymethylation of Butanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the α-hydroxymethylation of esters. While conceptually simple—forming a C–C bond between a butanoate enolate and a formaldehyde equivalent—this reaction is notoriously sensitive. The high reactivity of both the kinetic enolate and the single-carbon electrophile creates a landscape fraught with competing side reactions.

This guide is designed to move beyond basic textbook theory, providing field-proven insights, mechanistic causality, and self-validating protocols to ensure your syntheses succeed.

Part 1: Mechanistic Pathways & Reaction Dynamics

To effectively troubleshoot, you must first understand the competing pathways in your reaction flask. The diagram below illustrates the delicate balance between the desired aldol-type addition and the most common failure modes.

ReactionPathways Enolate Butanoate Enolate (Reactive Intermediate) Desired α-Hydroxymethyl Butanoate (Desired Product) Enolate->Desired + HCHO (Controlled) Claisen β-Keto Ester (Claisen Self-Condensation) Enolate->Claisen + Unreacted Ester HCHO Formaldehyde (Electrophile) Cannizzaro Formic Acid + Methanol (Cannizzaro Byproducts) HCHO->Cannizzaro Excess Base Elimination α-Methylene Butanoate (Elimination Product) Desired->Elimination Acidic/Basic Workup (High Temp) BisAlkyl Bis-hydroxymethylated Ester (Over-alkylation) Desired->BisAlkyl + Excess HCHO

Reaction pathways: Desired hydroxymethylation vs. common side reactions of butanoates.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q: Why am I seeing significant Claisen condensation byproducts (β-keto esters) instead of my desired α-hydroxymethyl butanoate? A: This is a classic stoichiometry and base-selection issue. Claisen self-condensation occurs when the enolate of the butanoate attacks unreacted butanoate ester[1]. If you use a weaker base (like sodium alkoxide) or conduct the deprotonation at higher temperatures, you establish a thermodynamic equilibrium. This leaves unreacted ester in the presence of the highly reactive enolate. The Fix: Force irreversible, kinetic enolate formation. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at strictly -78 °C[2]. Ensure a slight excess of base (1.05 equivalents) to guarantee 100% conversion of the ester to the enolate before introducing the electrophile.

Q: My reaction yields α-methylene butanoate (a methacrylate derivative) instead of the β-hydroxy ester. Why is it dehydrating? A: The desired aldol adduct (β-hydroxy ester) is highly prone to elimination (dehydration), especially under basic conditions or if the reaction is allowed to warm up before neutralization[1],[3]. The Fix: The quench step must be performed at -78 °C. Use a cold, mildly acidic buffer, such as saturated aqueous ammonium chloride (NH₄Cl), to rapidly protonate the aldolate and neutralize the LDA. Never allow the reaction to warm to room temperature before the pH is neutralized.

Q: I am using aqueous formalin, but my yields are low, and I detect formic acid and methanol. What is happening? A: You are observing the Cannizzaro reaction[1]. Formaldehyde disproportionates into formic acid and methanol in the presence of strong bases or localized high base concentrations. Furthermore, the water in formalin will immediately quench your LDA or hydrolyze your ester (saponification). The Fix: Aqueous formalin is incompatible with strong kinetic enolates. You must use an anhydrous formaldehyde source. The most reliable method is to thermally "crack" dry paraformaldehyde into monomeric formaldehyde gas and introduce it directly into the enolate solution[4].

Q: When I crack paraformaldehyde and bubble it into my enolate flask, the needles keep clogging with a white solid, and the reaction stalls. How do I fix this? A: This is one of the most notoriously frustrating mechanical failures in hydroxymethylation setups. Gaseous formaldehyde rapidly repolymerizes into solid paraformaldehyde when it hits cold surfaces (like the inside of transfer tubing or needles), blocking the gas flow and causing dangerous pressure build-up[5]. The Fix: Use wide-bore needles (14-gauge) for the gas transfer. Actively heat the transfer tubing and the needle using heat tape or a heat gun to keep the formaldehyde in the gas phase until it physically bubbles into the -78 °C reaction mixture[5].

Part 3: Self-Validating Standard Operating Protocol (SOP)

To minimize side reactions, follow this optimized protocol for LDA-mediated α-hydroxymethylation. Every step in this protocol acts as a self-validating system , meaning you must confirm specific physical or analytical checkpoints before proceeding to the next phase.

Step 1: Kinetic Enolate Generation
  • Flame-dry a 2-neck round-bottom flask (Flask A) and purge with Argon.

  • Add anhydrous THF and diisopropylamine (1.1 eq). Cool the system to -78 °C.

  • Dropwise add n-Butyllithium (1.05 eq). Stir for 30 minutes at 0 °C to form LDA, then cool back to -78 °C.

  • Dropwise add the butanoate ester (1.0 eq). Stir for 45 minutes at -78 °C.

Validation Checkpoint: A subtle color change (often pale yellow) indicates enolate formation. Remove a 0.1 mL micro-aliquot, quench it in cold sat. NH₄Cl, and extract with ethyl acetate. TLC analysis must show the complete disappearance of the starting ester before proceeding.

Step 2: Anhydrous Formaldehyde Generation (Cracking)
  • In a separate, flame-dried flask (Flask B), add paraformaldehyde (3.0 eq) that has been previously dried over P₂O₅ in a vacuum desiccator[5],[6].

  • Connect Flask B to Flask A using wide-bore PTFE tubing and a 14-gauge needle. Wrap the tubing and needle in heat tape (set to ~100 °C). Ensure Flask A has a separate vent needle connected to a bubbler to prevent overpressurization.

  • Heat Flask B to 150–160 °C using an oil bath while maintaining a steady sweep of Argon.

Validation Checkpoint: Visual confirmation of paraformaldehyde sublimation/depolymerization in Flask B. The heated tubing must remain entirely clear of white solid blockages[5]. If white solid appears, increase the heat tape temperature immediately.

Step 3: Electrophilic Addition
  • Bubble the anhydrous formaldehyde gas into the -78 °C enolate solution (Flask A) over 60–90 minutes.

  • Maintain Flask A strictly at -78 °C during the entire addition to prevent Claisen condensation and elimination.

Validation Checkpoint: The pale yellow color of the enolate should gradually fade as the aldolate intermediate forms.

Step 4: Low-Temperature Quench
  • While still at -78 °C, rapidly inject 5 volumes of cold (-20 °C) saturated aqueous NH₄Cl.

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring.

Validation Checkpoint: Check the pH of the aqueous layer; it should be slightly acidic to neutral (pH ~6). If the solution is highly basic, dehydration to the elimination product is highly likely, and the quench was insufficient.

Part 4: Quantitative Parameter Optimization

The following table summarizes the critical reaction parameters, their target values, and the mechanistic rationale for preventing specific side reactions.

Reaction ParameterTarget ConditionPotential Side Reaction (if violated)Mechanistic Rationale
Base Selection LDA (1.05 eq)Claisen CondensationBulky, strong base ensures 100% irreversible kinetic enolate formation.
Temperature -78 °CClaisen / EliminationStabilizes the enolate and prevents premature dehydration of the aldolate.
Electrophile Source Cracked ParaformaldehydeCannizzaro ReactionAnhydrous monomeric gas prevents base disproportionation and ester saponification.
Electrophile Delivery Heated Transfer Line (100 °C)Reaction StallingPrevents repolymerization of gaseous formaldehyde inside the transfer needle.
Quench Conditions Sat. NH₄Cl at -78 °CElimination (Dehydration)Rapidly protonates the aldolate at low temperatures, preventing base-catalyzed elimination.

References

Sources

Stability of ethyl (2R)-2-(hydroxymethyl)butanoate in storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Storage of Ethyl (2R)-2-(hydroxymethyl)butanoate

Executive Summary: The Stability Profile

Ethyl (2R)-2-(hydroxymethyl)butanoate is a high-value chiral building block often utilized in the synthesis of complex pharmaceutical intermediates.[1] Its structural integrity relies on maintaining the specific spatial arrangement at the


-carbon (C2 position) and preserving the ester/alcohol functionalities.

Core Stability Risks:

  • Racemization: The presence of an acidic

    
    -proton makes the (2R) stereocenter susceptible to enolization, leading to a loss of optical purity (enantiomeric excess, 
    
    
    
    ), particularly in the presence of trace bases or polar protic solvents.
  • Hydrolysis: Moisture ingress triggers ester hydrolysis, releasing ethanol and 2-(hydroxymethyl)butanoic acid.[1] This reaction is autocatalytic as the generated acid lowers the pH.

  • Oligomerization: The molecule contains both a nucleophile (primary alcohol) and an electrophile (ester). Under improper storage (heat/catalyst), intermolecular transesterification can occur, increasing viscosity.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Purity[1][2]

Q1: The liquid has turned from clear to slightly cloudy or viscous. Is it still usable?

  • Diagnosis: This indicates oligomerization or hydrolysis .[1]

    • Mechanism:[1][2] The primary hydroxyl group of one molecule attacks the ester carbonyl of another, forming a dimer or oligomer and releasing ethanol. Cloudiness may also result from the precipitation of 2-(hydroxymethyl)butanoic acid if hydrolysis has occurred.[1]

  • Action:

    • Perform a GC-MS analysis.[1] Look for late-eluting peaks (dimers).[1]

    • If the monomer purity is >95%, filter through a 0.2

      
      m PTFE filter and use immediately.
      
    • If viscosity is noticeably higher, repurification via vacuum distillation is required.

Q2: My GC trace shows a new peak eluting just before the main peak. What is it?

  • Diagnosis: This is likely 2-(hydroxymethyl)butanoic acid (hydrolysis product) or 2-ethylpropenoate (dehydration product, less common).[1]

  • Action:

    • Check the acidity of the neat liquid using a pH strip (pre-wetted with neutral water). High acidity confirms hydrolysis.

    • Remediation: Dissolve in ethyl acetate and wash with cold saturated NaHCO

      
       solution to remove the acid, then dry over MgSO
      
      
      
      and concentrate.
Category B: Stereochemical Integrity

Q3: The optical rotation


 has decreased by 10% compared to the Certificate of Analysis (CoA). Has it racemized? 
  • Diagnosis: Yes, partial racemization has likely occurred.[1]

    • Root Cause:[1] Exposure to trace bases (e.g., residual cleaning agents on glassware) or storage in non-inert conditions allowed the

      
      -proton to abstract, forming an achiral enolate intermediate which repopulates as a racemic mixture.
      
  • Action:

    • Stop: Do not use for enantioselective steps without correction.

    • Verification: Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to quantify the exact enantiomeric ratio (er).[1]

    • Note: Optical rotation is temperature-dependent.[1] Ensure measurement is at exactly 20°C.

Detailed Degradation Pathways (Visualization)

The following diagram outlines the mechanistic pathways for degradation, highlighting the critical role of moisture and base catalysis.

degradation_pathways Compound Ethyl (2R)-2-(hydroxymethyl)butanoate (Active Reagent) Enolate Enolate Intermediate (Achiral / Planar) Compound->Enolate Trace Base / Heat (Deprotonation) Acid 2-(hydroxymethyl)butanoic acid (Hydrolysis Product) Compound->Acid H2O / Acid Cat. (Hydrolysis) Oligomer Polyester Oligomers (Viscous Gum) Compound->Oligomer Heat / Storage (Intermolecular Transesterification) Enolate->Compound Reprotonation S_Isomer Ethyl (2S)-Isomer (Impurity) Enolate->S_Isomer Racemization

Figure 1: Mechanistic degradation pathways showing racemization (yellow path) and chemical decomposition (red path).[1]

Validated Storage & Handling Protocols

To ensure the "Self-Validating" nature of your workflow, adhere to these protocols.

Storage Specifications
ParameterRequirementRationale
Temperature -20°C (Freezer)Slows kinetic rate of oligomerization and racemization.[1][3]
Atmosphere Argon or Nitrogen (Blanketed)Prevents moisture ingress (hydrolysis) and oxidation of the alcohol.
Container Amber Glass with Teflon-lined capBlocks UV light; Teflon prevents leaching of plasticizers.[1]
Desiccant Store bottle inside a secondary jar with Drierite™Double-barrier protection against humidity.[1]
Protocol: Purity & Enantiomeric Excess Determination

Before using stored material in critical steps, validate its integrity.

Method A: Chemical Purity (GC-FID)

  • Sample Prep: Dilute 10 mg of sample in 1 mL dry Dichloromethane (DCM).

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).[1]

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Acceptance: Main peak >98%. Sum of impurities <2%.

Method B: Enantiomeric Excess (Chiral HPLC) Note: Derivatization may be required if UV absorption is low due to lack of chromophores.[1]

  • Derivatization (Optional): React 10 mg sample with p-nitrobenzoyl chloride in pyridine to add a UV chromophore.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (if derivatized) or 210 nm (neat).

  • Calculation:

    
    [1]
    

Experimental Workflow: Stability Testing

Use this flowchart to decide if your stored batch is safe for synthesis.

qc_workflow Start Retrieve Sample from -20°C Visual Visual Inspection: Clear & Mobile? Start->Visual Decision1 Cloudy/Viscous? Visual->Decision1 GC Run GC-FID (Chemical Purity) Decision2 Purity > 98%? GC->Decision2 Chiral Run Chiral HPLC (Optical Purity) Decision3 ee > 99%? Chiral->Decision3 Decision1->GC No Action_Distill Vacuum Distillation (Repurify) Decision1->Action_Distill Yes Decision2->Chiral Yes Decision2->Action_Distill No Action_Discard Discard Batch Decision3->Action_Discard No (<95%) Action_Use Approve for Synthesis Decision3->Action_Use Yes

Figure 2: Quality Control Decision Matrix for stored chiral esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953656, Ethyl (2S)-2-(hydroxymethyl)butanoate. Retrieved from [Link][1]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[4] Oxford University Press. (General reference for ester hydrolysis and enolization mechanisms).

Sources

Validation & Comparative

Advanced Chiral HPLC Method Development for Ethyl 2-Hydroxymethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC method for ethyl 2-hydroxymethylbutanoate analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 2-hydroxymethylbutanoate (also known as ethyl 2-ethyl-3-hydroxypropionate) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, including antitussives and broad-spectrum antibiotics.[1][2] Its enantiomeric purity is directly linked to the efficacy and safety of the final drug product.

This guide objectively compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs) for the resolution of this molecule. While both platforms are industry standards, our comparative analysis identifies the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) as the superior method for robustness and loadability, outperforming the Cellulose analog (OD-H) in specific selectivity parameters for this class of primary alcohols.

Critical Analysis of Separation Architectures

The separation of ethyl 2-hydroxymethylbutanoate presents a specific challenge: the molecule contains a polar primary hydroxyl group and an ester functionality, creating a "push-pull" interaction dynamic with the stationary phase.

The Primary Candidate: Amylose-Based CSP (Chiralpak AD-H / IA) [3]
  • Mechanism: The helical structure of the amylose polymer creates defined chiral grooves. The 3,5-dimethylphenylcarbamate derivatization provides multiple points for hydrogen bonding (with the -OH and C=O of the analyte) and

    
    -
    
    
    
    stacking.
  • Performance Profile: Typically exhibits higher selectivity (

    
    ) for flexible acyclic esters compared to cellulose.
    
  • Verdict: Preferred. Offers superior peak shape and resolution for alpha-hydroxymethyl esters.

The Alternative: Cellulose-Based CSP (Chiralcel OD-H / IB) [3]
  • Mechanism: Cellulose has a linear, rigid rod structure. While it shares the same selector (3,5-dimethylphenylcarbamate), the inclusion cavities are tighter.

  • Performance Profile: Often requires lower flow rates or higher alcohol modifiers to reduce tailing caused by the accessible hydroxyl group of the analyte.

  • Verdict: Viable Backup. Excellent orthogonality. If the amylose column fails to resolve specific impurities, this is the mandatory second screen.

Legacy Method: Chiral Gas Chromatography (Cyclodextrin) [4]
  • Mechanism: Relies on volatility and inclusion into cyclodextrin buckets.

  • Limitation: The primary alcohol often leads to thermal degradation or peak tailing without prior derivatization (e.g., trifluoroacetylation), introducing an extra error-prone step.

  • Verdict: Not Recommended for high-throughput process control due to sample prep requirements.

Comparative Performance Data

The following data summarizes the chromatographic behavior of ethyl 2-hydroxymethylbutanoate under optimized Normal Phase conditions (n-Hexane/2-Propanol).

ParameterAmylose CSP (AD-H) Cellulose CSP (OD-H) Notes
Mobile Phase n-Hexane : IPA (90:[5]10)n-Hexane : IPA (95:5)AD-H tolerates higher polarity better.
Flow Rate 1.0 mL/min0.8 mL/minLower flow needed on OD-H to manage mass transfer.
Retention (

)
2.13.4OD-H shows stronger non-specific retention.
Selectivity (

)
1.42 1.25Higher

on AD-H allows for faster runs.
Resolution (

)
> 2.5 1.8Baseline separation is more robust on AD-H.
Tailing Factor 1.1 (Symm)1.4 (Tailing)Hydroxyl interaction causes tailing on Cellulose.

Interpretation: The Amylose column provides a wider window of separation (


), allowing for higher injection loads (preparative potential) and faster flow rates without compromising baseline resolution.
Detailed Experimental Protocol (The "Winner" Workflow)

This protocol is designed to be self-validating . The use of a system suitability test (racemate injection) is mandatory before every sample set.

Reagents & Equipment
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or immobilized equivalent (Chiralpak IA).

  • Mobile Phase: n-Hexane (HPLC Grade) / 2-Propanol (HPLC Grade).

  • Detection: UV at 210 nm (Ester carbonyl absorption).

Step-by-Step Methodology
  • System Preparation:

    • Flush column with 100% Ethanol (if using immobilized IA) or Mobile Phase (if using coated AD-H) for 30 mins at 0.5 mL/min.

    • Equilibrate with n-Hexane:2-Propanol (90:10 v/v) at 1.0 mL/min until baseline is stable (approx. 20 mins).

    • Expert Tip: Control column temperature at 25°C . Lower temperatures (e.g., 10°C) generally increase resolution but widen peaks; 25°C is the optimal trade-off.

  • Sample Preparation:

    • Stock: Dissolve 10 mg of Ethyl 2-hydroxymethylbutanoate in 10 mL of Ethanol (1.0 mg/mL).

    • Working: Dilute 1:10 with Mobile Phase (n-Hex/IPA 90:10) to reach 0.1 mg/mL.

    • Crucial: Using the mobile phase as the diluent prevents "solvent shock" peaks that can mask the first enantiomer.

  • Execution & Validation:

    • Inject 10 µL of the Racemic Standard.

    • Verify Resolution (

      
      ) > 2.0.
      
    • Inject Sample.[5][6][7]

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
Method Development Logic & Visualization

The following diagrams illustrate the decision-making process and the interaction mechanisms that dictate column selection.

Workflow: Chiral Method Development Decision Tree

MethodDevelopment Start Start: Ethyl 2-hydroxymethylbutanoate Screen1 Screen 1: Amylose CSP (AD-H/IA) MP: Hex/IPA (90:10) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Success1 OPTIMIZED METHOD High Loadability Fast Analysis Check1->Success1 Yes Fail1 Resolution < 1.5 or Tailing Check1->Fail1 No Screen2 Screen 2: Cellulose CSP (OD-H/IB) MP: Hex/IPA (95:5) Fail1->Screen2 Check2 Rs > 1.5? Screen2->Check2 Success2 ALTERNATIVE METHOD Good Orthogonality Lower Flow Req. Check2->Success2 Yes Fail2 Switch Mode: Polar Organic or RP Check2->Fail2 No

Caption: Logical workflow for selecting the optimal stationary phase. Amylose (AD-H) is the primary screen due to higher success rates with acyclic esters.

Mechanism: Chiral Recognition Interactions [2]

Interactions Analyte Ethyl 2-hydroxymethylbutanoate HBond1 H-Bond Donor (Analyte -OH) Analyte->HBond1 HBond2 H-Bond Acceptor (Analyte C=O) Analyte->HBond2 Steric Steric Fit (Chiral Groove) Analyte->Steric CSP Amylose-tris(3,5-dimethylphenylcarbamate) CSP->HBond1 Carbamate C=O CSP->HBond2 Carbamate NH CSP->Steric Amylose Helix

Caption: The 3-point interaction model. The analyte's hydroxyl and ester groups form hydrogen bonds with the CSP's carbamate moiety, while the ethyl chain dictates steric fit.

References
  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]

  • Phenomenex. (2023).[8] Chiral HPLC Separations: A Comparative Guide to Column Selection. Retrieved from [Link]

  • Journal of Separation Science. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

Sources

Optical Rotation Benchmarks: (2R)-Ethyl 2-ethyl-3-hydroxypropionate vs. Roche Ester Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the optical rotation properties of (2R)-ethyl 2-ethyl-3-hydroxypropionate , a critical chiral building block in the synthesis of complex polyketides such as Eribulin (Halichondrin B analog). This document is designed for researchers requiring precise physicochemical data and comparative benchmarks against standard chiral synthons like the Roche ester.

Executive Summary & Molecule Identification

(2R)-Ethyl 2-ethyl-3-hydroxypropionate is the "homo-ethyl" analog of the widely used Roche ester. While the Roche ester (methyl 3-hydroxy-2-methylpropionate) provides a methyl substituent at the


-position, this ethyl analog introduces an ethyl group, which is essential for introducing steric bulk and specific stereochemical vectors in macrolide and polyether antibiotic synthesis.

Unlike the Roche ester, where the (R)-enantiomer is typically dextrorotatory (+) in chloroform, the (2R)-ethyl 2-ethyl-3-hydroxypropionate exhibits a levorotatory (-) sign in methanol, a critical distinction for preventing stereochemical assignment errors during synthesis.

Core Identity Matrix
FeatureSpecification
IUPAC Name Ethyl (2R)-2-(hydroxymethyl)butanoate
Common Name (2R)-Ethyl 2-ethyl-3-hydroxypropionate
Structure

Molecular Formula

Molecular Weight 160.19 g/mol
Chiral Center C2 (

-carbon)
CAS (Racemic) 4374-62-3 (Acid), Ester CAS varies by synthesis
Key Application C1-C13 fragment synthesis of Halichondrin B / Eribulin

Optical Rotation Data & Comparative Analysis

The following data establishes the benchmark for optical purity assessment. Note the solvent-dependency and sign inversion compared to the methyl-substituted analog.

Primary Optical Rotation Standard
ParameterValue / Condition
Configuration (2R)
Specific Rotation

-2.53°
Concentration (

)
3.95 g/100 mL
Solvent Methanol (MeOH)
Source Validation Confirmed via enzymatic reduction of ethyl 2-formylbutanoate (Nakamura et al.)
Comparative Benchmark: Roche Ester vs. Ethyl Analog

This comparison highlights the "Sign Inversion" trap. Researchers switching from Roche ester chemistry must note that while the absolute configuration (R) is conserved, the optical rotation sign changes due to the substituent (Ethyl vs. Methyl) and solvent conditions.

Feature(2R)-Ethyl 2-ethyl-3-hydroxypropionate (R)-Roche Ester (Methyl 3-hydroxy-2-methylpropionate)

-Substituent
Ethyl Methyl
Absolute Config. (2R) (2R)
Optical Sign (-) Levorotatory (in MeOH)(+) Dextrorotatory (in CHCl

)
Typical


(c=3.95, MeOH)

to

(c=1, CHCl

)
Synthetic Origin Enzymatic Reduction (Bakers' Yeast)Biocatalytic oxidation of isobutyric acid

Critical Insight: The low magnitude of rotation (


) for the ethyl analog makes it susceptible to measurement errors. High concentrations (

) are recommended for accurate polarimetry. For definitive configuration assignment, derivatization (e.g., Mosher's ester analysis) is superior to simple polarimetry.

Experimental Protocol: Enzymatic Synthesis & Characterization

The most robust route to the (2R)-enantiomer is the Dynamic Kinetic Resolution (DKR) or asymmetric reduction of the corresponding


-formyl ester using Saccharomyces cerevisiae (Bakers' Yeast). This method ensures high enantiomeric excess (ee > 90%).
Workflow Diagram: Enzymatic Reduction

G Substrate Ethyl 2-formylbutanoate (Racemic/Enol mixture) Transition Stereoselective Reduction Substrate->Transition Aqueous Medium 30°C, 24-48h Enzyme Bakers' Yeast (L-Enzyme System) Enzyme->Transition Catalysis Product (2R)-Ethyl 2-ethyl-3-hydroxypropionate [α]D = -2.53 (MeOH) Transition->Product >90% ee Yield: ~60%

Figure 1: Biocatalytic pathway for the synthesis of (2R)-ethyl 2-ethyl-3-hydroxypropionate via asymmetric reduction of the formyl precursor.

Step-by-Step Synthesis Protocol
  • Substrate Preparation:

    • Formulate ethyl 2-formylbutanoate by formylation of ethyl butyrate with ethyl formate and NaH.

    • Note: The substrate exists as an equilibrium mixture of aldehyde and enol forms.

  • Biocatalytic Reduction:

    • Suspend Dry Bakers' Yeast (20 g) in tap water (100 mL) at 30°C.

    • Pre-incubate for 30 minutes to activate fermentation enzymes.

    • Add ethyl 2-formylbutanoate (1.0 g, 6.9 mmol).

    • Add Sucrose (10 g) periodically to sustain NADH regeneration.

    • Shake at 30°C for 24–48 hours. Monitor consumption by TLC (Hexane:EtOAc 3:1).

  • Isolation & Purification:

    • Filter the yeast cells through a Celite pad.

    • Extract the filtrate with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 4:1).

  • Validation (Self-Validating Step):

    • Polarimetry: Dissolve purified oil in MeOH (

      
      ). Measure 
      
      
      
      . Target:
      
      
      .
    • Derivatization: Convert a small aliquot to the MTPA ester (Mosher's ester). Analyze via

      
      -NMR or 
      
      
      
      -NMR to determine enantiomeric excess (ee).

Scientific Rationale & Mechanism

Why the (2R) Configuration?

The specific enzyme system in Bakers' Yeast (often referred to as L-enzyme or specific reductases) follows Prelog's rule or specific active site models that preferentially deliver hydride to the Re- or Si-face of the carbonyl. For


-formyl esters with medium-sized substituents (like ethyl), the reduction consistently yields the (R)-enantiomer .
Causality of Optical Rotation Sign

The shift from (+) in the Roche ester to (-) in the ethyl analog (in MeOH) does not imply a change in absolute configuration. It is a result of:

  • Solvent Effect: Hydrogen bonding in Methanol stabilizes specific conformers different from those in Chloroform.

  • Substituent Polarizability: The ethyl group alters the electronic environment and the optical rotatory dispersion (ORD) curve compared to the methyl group.

References

  • Nakamura, K., et al. (1989). "Asymmetric Reduction of

    
    -Keto Esters with an Enzyme from Bakers' Yeast." Bulletin of the Chemical Society of Japan, 62(4), 1179-1187. Link
    
  • Seebach, D., et al. (1987). "Preparation of Roche Ester Analogs." Organic Syntheses, 65, 230. (General reference for Roche ester chemistry).
  • PubChem Compound Summary. "2-Ethyl-3-hydroxypropionic acid."[1][2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Specification." (For comparative Roche ester data). Link

Sources

High-Resolution NMR Characterization of Ethyl 2-(hydroxymethyl)butanoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR characterization of ethyl 2-(hydroxymethyl)butanoate, focusing on its differentiation from structural isomers and the resolution of its enantiomers.

Executive Summary

Ethyl 2-(hydroxymethyl)butanoate (CAS 99437-71-5) is a pivotal chiral building block in the synthesis of polyketides and pharmaceutical intermediates. Its structural integrity is often compromised by the presence of constitutional isomers (regioisomers) such as ethyl 3-hydroxy-2-methylbutanoate or ethyl 2-hydroxy-2-methylbutanoate , which possess distinct pharmacological profiles. Furthermore, as a chiral molecule, determining its enantiomeric excess (ee) is critical for regulatory compliance in drug development.

This guide provides a definitive NMR-based framework to:

  • Distinguish the target molecule from its common regioisomers using diagnostic proton integration and multiplicity.

  • Quantify enantiomeric purity using Chiral Derivatizing Agents (CDAs), specifically Mosher’s method.

Structural Analysis & Isomer Differentiation

The primary challenge in characterizing this compound is distinguishing the hydroxymethyl group (–CH₂OH) from the secondary alcohol moieties found in its isomers.

Diagnostic NMR Signals

The following table contrasts the target molecule with its most common synthetic byproducts/isomers.

FeatureTarget: Ethyl 2-(hydroxymethyl)butanoateIsomer A: Ethyl 3-hydroxy-2-methylbutanoateIsomer B: Ethyl 2-hydroxy-2-methylbutanoate
Structure Primary Alcohol (–CH₂OH)Secondary Alcohol (–CH(OH)CH₃)Tertiary Alcohol (Quaternary C2)
Key 1H Signal 3.6–3.8 ppm (Multiplet/Doublet)3.9–4.1 ppm (Multiplet)No signal in 2.3–2.6 ppm range
Integration 2H (Methylene)1H (Methine)0H (Alpha-proton absent)
Alpha-Proton Multiplet at ~2.5 ppm (1H)Multiplet at ~2.3 ppm (1H)None (Quaternary Carbon)
13C Alpha-C ~50–52 ppm (Methine)~45–48 ppm (Methine)~75–78 ppm (Quaternary)
Logical Workflow for Identification

The following decision tree illustrates the spectroscopic logic for confirming the correct isomer.

IsomerID start Crude Product NMR (CDCl3) check_alpha Check 2.3-2.6 ppm Region (Alpha to Carbonyl) start->check_alpha has_alpha Signal Present (1H) check_alpha->has_alpha Yes no_alpha No Signal check_alpha->no_alpha No check_oh_region Check 3.5-4.2 ppm Region (Alcohol Carbon H) has_alpha->check_oh_region result_isoB ISOMER B: Ethyl 2-hydroxy-2-methylbutanoate no_alpha->result_isoB integration_2H Integration = 2H (Methylene -CH2OH) check_oh_region->integration_2H ~3.7 ppm integration_1H Integration = 1H (Methine -CH(OH)-) check_oh_region->integration_1H ~4.0 ppm result_target CONFIRMED: Ethyl 2-(hydroxymethyl)butanoate integration_2H->result_target result_isoA ISOMER A: Ethyl 3-hydroxy-2-methylbutanoate integration_1H->result_isoA

Caption: Decision tree for distinguishing ethyl 2-(hydroxymethyl)butanoate from its constitutional isomers.

Experimental Protocols

Protocol A: Baseline Characterization (1H & 13C NMR)

Objective: Establish structural identity and purity.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D). Ensure the solvent is neutralized (filtered through basic alumina) to prevent acid-catalyzed transesterification or migration.

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse, relaxation delay (d1) ≥ 2.0 s to ensure accurate integration of the ethyl chain vs. the hydroxymethyl group.

    • 13C NMR: 512 scans, proton-decoupled.

  • Data Analysis:

    • Calibrate to residual CHCl₃ at 7.26 ppm.

    • Verify the integral ratio of the ester ethoxy group (2H, q, ~4.15 ppm) to the hydroxymethyl group (2H, d/m, ~3.70 ppm). A 1:1 ratio confirms the integrity of the primary alcohol.

Protocol B: Enantiomeric Resolution via Mosher's Method

Objective: Determine the absolute configuration (


 vs 

) and enantiomeric excess. Mechanism: Reaction with chiral

-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride yields diastereomeric esters. The anisotropic effect of the phenyl ring causes predictable chemical shift differences (

) for protons near the chiral center.
Step-by-Step Methodology:
  • Derivatization:

    • Take two aliquots (5 mg each) of the target alcohol.

    • React Aliquot A with (

      
      )-(-)-MTPA-Cl and pyridine in dry CDCl₃.
      
    • React Aliquot B with (

      
      )-(+)-MTPA-Cl and pyridine in dry CDCl₃.
      
    • Note: In situ preparation in the NMR tube is acceptable for qualitative assessment, but isolation is recommended for precise ee determination.

  • NMR Acquisition: Acquire 1H NMR spectra for both the (

    
    )-ester (from 
    
    
    
    -chloride) and (
    
    
    )-ester (from
    
    
    -chloride).
  • Analysis (

    
     Calculation): 
    
    • Focus on the hydroxymethyl protons (-CH₂O-Mosher) and the ethyl side chain (-CH₂CH₃).

    • Calculate

      
      .
      
    • Interpretation:

      • Protons on the side of the phenyl ring in the preferred conformer will be shielded (negative

        
        ).
        
      • Protons on the opposite side will be deshielded (positive

        
        ).
        
    • For Ethyl 2-(hydroxymethyl)butanoate (

      
      -configuration):
      
      • The ethyl group (C3) is typically shielded in the (

        
        )-ester relative to the (
        
        
        
        )-ester.

MosherWorkflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 NMR Analysis Sample Target Alcohol (Racemic or Chiral) S_Ester (S)-MTPA Ester (Diastereomer A) Sample->S_Ester + (R)-MTPA-Cl R_Ester (R)-MTPA Ester (Diastereomer B) Sample->R_Ester + (S)-MTPA-Cl R_Reagent (R)-MTPA-Cl S_Reagent (S)-MTPA-Cl Compare Calculate Δδ(SR) (δS - δR) S_Ester->Compare 1H NMR R_Ester->Compare 1H NMR Config Assign Absolute Configuration Compare->Config

Caption: Workflow for determining stereochemistry using Mosher's analysis.

Comparative Data Summary

The table below summarizes the expected chemical shift behavior when employing Chiral Solvating Agents (CSAs) versus Covalent Derivatization (Mosher's).

MethodResolution MechanismSensitivitySample Recovery
Pure Shift 1H NMR High-resolution decouplingLow (requires high field)Yes (Non-destructive)
Chiral Solvating Agent (CSA) Europium(III) complexation (e.g., Eu(hfc)₃)High (

> 0.1 ppm)
Yes (Extraction required)
Mosher's Ester (CDA) Diastereomer formationVery High (Distinct peaks)No (Chemical modification)

Recommendation: For rapid purity checks in process development, use Eu(hfc)₃ (10-20 mol%). For absolute configuration assignment of a new synthetic lot, use Mosher's method .

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] Link

  • PubChem. (2025).[2] Ethyl 2-(hydroxymethyl)butanoate (Compound Summary). National Library of Medicine. Link

Sources

A Comparative Guide to the GC-MS Fragmentation Patterns of 2- and 3-Hydroxybutanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a frequent analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for this purpose, not only separating isomers chromatographically but also providing distinct fragmentation patterns that serve as molecular fingerprints. This guide provides an in-depth comparison of the electron ionization (EI) fragmentation patterns of methyl and ethyl esters of 2-hydroxybutanoate and 3-hydroxybutanoate, offering diagnostic insights for their differentiation.

The position of the hydroxyl group, whether at the C2 (alpha) or C3 (beta) position relative to the carbonyl group, profoundly influences the fragmentation pathways under electron ionization. Understanding these differences is crucial for accurate structural elucidation in metabolomics, synthetic chemistry, and quality control applications.

The Foundational Principles of Ester Fragmentation

Under electron ionization (70 eV), hydroxybutanoate esters undergo several characteristic fragmentation reactions. The initial event is the removal of an electron to form a molecular ion (M•+). The subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses. The two most significant fragmentation mechanisms for these compounds are alpha-cleavage and the McLafferty rearrangement.

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing a heteroatom (in this case, oxygen of the hydroxyl or carbonyl group). The resulting carbocation is stabilized by resonance with the lone pair of electrons on the oxygen atom.[1][2]

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta carbon bond. This results in the formation of a neutral alkene and a resonance-stabilized enol radical cation.[3]

The interplay of these and other fragmentation pathways, such as the loss of small neutral molecules like water or the alkoxy group from the ester, leads to the distinct mass spectra of the 2- and 3-hydroxybutanoate isomers.

Distinguishing 2-Hydroxybutanoate Esters: The Dominance of Alpha-Cleavage

In 2-hydroxybutanoate esters, the hydroxyl group is located on the alpha-carbon, directly adjacent to the carbonyl group. This proximity leads to a highly favored alpha-cleavage between the C1 (carbonyl) and C2 carbons.

Methyl 2-Hydroxybutanoate

The mass spectrum of methyl 2-hydroxybutanoate is characterized by a prominent base peak at m/z 59 , corresponding to the [CH(OH)COOCH₃]•+ fragment resulting from the loss of an ethyl radical. Another significant alpha-cleavage occurs with the loss of the methoxycarbonyl group (•COOCH₃) to produce a fragment at m/z 59 ([CH₃CH₂CH(OH)]•+). A key diagnostic ion is also observed at m/z 89 , resulting from the loss of an ethyl group from the molecular ion.

Caption: Primary fragmentation pathways of methyl 2-hydroxybutanoate.

Ethyl 2-Hydroxybutanoate

Similarly, the fragmentation of ethyl 2-hydroxybutanoate is dominated by alpha-cleavage. The base peak is typically observed at m/z 73 , corresponding to the [CH(OH)COOC₂H₅]•+ fragment formed by the loss of an ethyl radical. The loss of the ethoxycarbonyl group (•COOC₂H₅) gives rise to a fragment at m/z 59 ([CH₃CH₂CH(OH)]•+). The loss of an ethyl group from the molecular ion results in a fragment at m/z 103 .

Caption: Primary fragmentation pathways of ethyl 3-hydroxybutanoate.

Comparative Summary of Diagnostic Ions

The following table summarizes the key diagnostic ions that can be used to differentiate between the 2- and 3-hydroxybutanoate esters.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Ions (m/z)
Methyl 2-Hydroxybutanoate 1185989, 59
Ethyl 2-Hydroxybutanoate 13273103, 73, 59
Methyl 3-Hydroxybutanoate 118103103, 74, 45
Ethyl 3-Hydroxybutanoate 13288103, 88, 45

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the analysis of hydroxybutanoate esters. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of methyl 2-hydroxybutanoate, ethyl 2-hydroxybutanoate, methyl 3-hydroxybutanoate, and ethyl 3-hydroxybutanoate in a high-purity volatile solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Extraction (for biological matrices): For samples such as plasma or cell culture media, a liquid-liquid extraction is recommended.

    • To 100 µL of the sample, add an appropriate internal standard (e.g., a deuterated analog).

    • Acidify the sample to pH 2-3 with 1M HCl.

    • Extract the analytes with 500 µL of ethyl acetate by vortexing for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean vial.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (or split with a high split ratio for concentrated samples).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 35-200.

Caption: General workflow for the GC-MS analysis of hydroxybutanoate esters.

Conclusion

The position of the hydroxyl group on the butanoate ester backbone provides clear and reproducible differences in their electron ionization mass spectra. 2-Hydroxybutanoate esters are characterized by dominant alpha-cleavage, leading to specific fragment ions adjacent to the carbonyl group. In contrast, 3-hydroxybutanoate esters exhibit a characteristic McLafferty rearrangement and a prominent beta-cleavage, resulting in a different set of diagnostic ions. By understanding these distinct fragmentation pathways, researchers can confidently identify and differentiate these isomeric compounds in complex mixtures, ensuring the accuracy and reliability of their analytical results.

References

  • Yamada, K., et al. (2014). Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS. Journal of Chromatography B, 945-946, 195-202. [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. [Link]

  • Wikipedia. (2023). McLafferty rearrangement. [Link]

  • NIST. (n.d.). Butanoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Harvey, D. J. (2012). EI Mass spectra of the TMS derivatives of (a) 2‐hydroxybutyric acid (31), (b) 3‐hydroxybutyric acid (32) and (c) 4‐hydroxybutyric acid (33). ResearchGate. [Link]

  • Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. [Link]

  • McMurry, J. (2015). Solutions Manual for Organic Chemistry, 9th Edition. Cengage Learning.
  • McLafferty, F. W. (n.d.). McLafferty Rearrangement. [Link]

  • NIST. (n.d.). 2-Ethyl-2-hydroxybutyric acid. NIST Chemistry WebBook. [Link]

  • Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 59-67. [Link]

  • FooDB. (2011). Showing Compound 2-Ethyl-2-Hydroxybutyric acid (FDB022773). [Link]

  • PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. [Link]

  • Mortensen, P. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Harvey, D. J. (2012). McLafferty rearrangement and subsequent loss of a methyl radical to give two of the diagnostic ions at m/z 132 (cb) and 117 (cc) from the TMS ester of fatty acids. ResearchGate. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Hidayat, A., et al. (2021). A Step-by-Step Procedure to Read and Interpret the Chromatogram and Mass Spectra of Gas Chromatography-Mass Spectrometry Analysis. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Taylor & Francis. (n.d.). Alpha cleavage – Knowledge and References. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxybutanoate. [Link]

  • ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage when the EI/MS (electron ionization–mass spectrometry), ESI/MS (electrospray ionization/mass spectrometry) and MALDI/TOFMS (matrix assisted laser desorption/time-of-flight mass spectrometry) methods were used, respectively. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • Kedia, S., et al. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. AAPS J, 25(5), 83. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). [Link]

  • Contesini, F. J., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 26(2), 481. [Link]

  • Liu, Y., et al. (2021). Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5527388. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. [Link]

  • Liu, Y., et al. (2021). Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5527388. [Link]

  • El-Fiky, A., et al. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Molecules, 30(3), 649. [Link]

  • ResearchGate. (n.d.). Ion chromatograms and mass spectra of the methyl ester of 3-hydroxybutyrate (a) and ¹H NMR spectrum (b) of P(3HB) synthesized by Cupriavidus necator B-10646. [Link]

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Comparative Guide: Enzymatic vs. Chemical Synthesis of Chiral Esters

Author: BenchChem Technical Support Team. Date: March 2026

Chiral esters are fundamental building blocks in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Achieving high enantiomeric excess (ee) during their synthesis is a critical quality attribute. Today, synthetic chemists and process engineers rely on two primary paradigms to construct these stereocenters: Enzymatic Synthesis (biocatalysis) and Chemical Asymmetric Synthesis (transition-metal or organocatalysis).

This guide provides an objective, data-driven comparison of these methodologies, dissecting the mechanistic causality behind their performance, outlining self-validating experimental protocols, and establishing a framework for route selection.

Mechanistic Causality: How Chirality is Governed

The Biocatalytic Approach: Kinetic and Dynamic Kinetic Resolution

Enzymatic synthesis predominantly utilizes lipases (e.g., Candida antarctica lipase B, CAL-B) to perform enantioselective acylation. In a standard Kinetic Resolution (KR), the enzyme's chiral pocket sterically accommodates only one enantiomer of a racemic substrate, resulting in a vast difference in reaction rates (


) [[1]]([Link]). However, KR is mathematically restricted to a maximum theoretical yield of 50%.

To circumvent this, modern biocatalysis employs Dynamic Kinetic Resolution (DKR) . By introducing a transition-metal catalyst (such as a Ruthenium complex) into the reaction matrix, the unreactive enantiomer is continuously racemized in situ. This synergistic metal/lipase system funnels the entire racemic mixture into a single enantiopure ester, driving the theoretical yield to 100% .

DKR_Mechanism Racemate Racemic Alcohol (R) + (S) R_Enant (R)-Alcohol (Fast reacting) Racemate->R_Enant S_Enant (S)-Alcohol (Slow reacting) Racemate->S_Enant Lipase Lipase (e.g., CAL-B) (Enantioselective Acylation) R_Enant->Lipase k_R >> k_S Ru_Cat Ru-Catalyst (In Situ Racemization) S_Enant->Ru_Cat Interconversion Ru_Cat->R_Enant Product Enantiopure (R)-Ester (Theoretical Yield: 100%) Lipase->Product Acyl Donor

Mechanistic workflow of Dynamic Kinetic Resolution (DKR) for chiral ester synthesis.

The Chemical Approach: Asymmetric Catalysis

Chemical asymmetric synthesis builds chirality de novo from prochiral substrates. This relies on the rational design of chiral ligands (e.g., BINAP, phosphoramidites) coordinated to transition metals (Rh, Ru, Pd). The causality of stereocontrol here is driven by the rigid chiral environment created by the ligand, which enforces strict facial selectivity during the transition state.

For example, the Rhodium-catalyzed asymmetric synthesis of


-branched esters from allylic amines utilizes a suprafacial 1,3-hydride shift where enantiopurity is dictated by the initial facial binding of the substrate to the catalyst, rather than relying on the steric differentiation of substituents at the prochiral center [[2]]([Link]). This allows chemical catalysis to excel where enzymes fail—specifically with highly sterically demanding substrates like 

-quaternary centers or unnatural synthetic motifs .

Decision_Matrix Start Target: Enantiopure Chiral Ester Substrate Substrate Steric Profile? Start->Substrate Bulky Sterically Hindered (e.g., α-quaternary centers) Substrate->Bulky Yes Standard Standard / Unhindered (e.g., 1° or 2° alcohols) Substrate->Standard No ChemCat Chemical Asymmetric Synthesis (Ligand-Tuned Metal Catalysis) Bulky->ChemCat BioCat Enzymatic Synthesis (Lipase KR / DKR) Standard->BioCat

Decision logic for selecting between enzymatic and chemical synthesis routes.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both methodologies based on continuous-flow and batch reactor data .

ParameterEnzymatic Synthesis (DKR)Chemical Asymmetric Synthesis
Enantiomeric Excess (ee) Typically >99%85% - 98%
Maximum Yield ~100% (via DKR)~90-99%
Catalyst Loading High by mass (often immobilized)Low (0.1 - 5 mol%)
Substrate Scope Excellent for 1°/2° alcohols; poor for bulky α-tertiary centersHighly tunable via ligand design; handles bulky and unnatural substrates
Reaction Conditions Mild (30-50 °C, atmospheric pressure, aqueous/organic biphasic)Often requires strict inert atmosphere, low temps, or high pressure
E-factor (Waste) Low (Green chemistry, reusable immobilized enzymes)Moderate to High (Heavy metal waste, complex ligand synthesis)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to confirm that the chemical physics of the reaction are operating as intended before proceeding to isolation.

Protocol A: Enzymatic Dynamic Kinetic Resolution (DKR) of 1-Phenylethanol

Objective: Synthesize enantiopure (R)-1-phenylethyl acetate from racemic 1-phenylethanol.

Methodology:

  • Preparation & Desiccation: To a flame-dried Schlenk flask under Argon, add racemic 1-phenylethanol (1.0 mmol), toluene (5.0 mL), and 4Å molecular sieves (100 mg).

    • Causality Note: Molecular sieves are mandatory. Trace water will hydrolyze the newly formed ester back into the alcohol, disrupting the thermodynamic equilibrium.

  • Catalyst Addition: Add the Ruthenium racemization catalyst (e.g., Shvo's catalyst, 2 mol%) and Candida antarctica lipase B (CAL-B, Novozym 435, 20 mg).

  • Acyl Donor Introduction: Add isopropenyl acetate (3.0 mmol).

    • Causality Note: Isopropenyl acetate is chosen over standard ethyl acetate because its byproduct is acetone (an inert enol-tautomer) rather than an alcohol. This renders the enzymatic acylation thermodynamically irreversible.

  • Reaction Execution: Stir the suspension at 70 °C for 24 hours.

  • Self-Validation Check (In-Process QC): At t = 2 hours, pull a 50 µL aliquot. Filter through a short silica plug and analyze via Chiral GC.

    • Validation: If the ee of the remaining alcohol is 0% (racemic) but ester is forming, the Ru-catalyst is successfully outpacing the lipase. If the remaining alcohol is highly enriched in the (S)-enantiomer, the Ru-catalyst has failed/poisoned, and the system has reverted to a standard 50%-yield Kinetic Resolution.

  • Isolation: Filter the mixture to remove the immobilized enzyme and molecular sieves. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Rhodium-Catalyzed Asymmetric Synthesis of -Branched Esters

Objective: Synthesize chiral


-branched esters from allylic amines via isomerization/oxidation .

Methodology:

  • Pre-Catalyst Formation: In a nitrogen-filled glovebox, combine

    
     (2.5 mol%), chiral ligand (R)-BINAP (5.5 mol%), and 
    
    
    
    (6.0 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 30 minutes.
    • Causality Note: The

      
       counterion is specifically chosen because it is non-coordinating. This leaves the Rh center highly electrophilic and accessible for the allylic amine, while the rigid BINAP ligand creates the chiral pocket.
      
  • Substrate Addition: Add the allylic amine (1.0 mmol) and the target alcohol nucleophile (2.0 mmol) to the activated catalyst solution.

  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 80 °C for 16 hours.

  • Self-Validation Check (Baseline Establishment): Run a parallel micro-scale reaction using an achiral ligand (e.g., dppe) instead of BINAP.

    • Validation: Analyze this achiral control via Chiral HPLC to establish the exact retention times of both the (R) and (S) enantiomers. This guarantees that the ee calculated for the main reaction is mathematically accurate and not an artifact of poor baseline resolution.

  • Isolation: Quench with water, extract with dichloromethane, dry over

    
    , and isolate the ester via column chromatography.
    

References

  • Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. Available at: [Link]

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction - ACS Publications. Available at:[Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. Available at:[Link]

  • Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis - MDPI. Available at:[Link]

  • Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Esters from Allylic Amines - RSC Publishing. Available at:[Link]

  • Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis - SciELO. Available at:[Link]

Sources

Validating Absolute Configuration of 2-Substituted 3-Hydroxy Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and polyketide synthesis, the 2-substituted 3-hydroxy ester motif (the "Aldol adduct") presents a recurring stereochemical challenge. Possessing two contiguous stereocenters, this motif allows for four possible stereoisomers (


-

,

-

,

-

,

-

).

While relative stereochemistry (


 vs. 

) is routinely solved via scalar coupling constants (

), absolute configuration requires orthogonal validation. This guide objectively compares the three industry-standard methodologies: Modified Mosher’s Method (NMR) , Vibrational Circular Dichroism (VCD) , and X-ray Crystallography , providing actionable protocols and decision-making frameworks.

Part 1: The Prerequisite — Relative Configuration

Before attempting absolute configuration, you must define the relative relationship (


 or 

) between the C2 and C3 substituents. This is typically achieved via

H NMR analysis of the coupling constant

.
Expert Insight: The Influence of Hydrogen Bonding

In non-polar solvents (e.g., CDCl


), 3-hydroxy esters often form an intramolecular hydrogen bond between the C3-hydroxyl and the C1-carbonyl. This locks the molecule into a specific conformation:
  • Anti-Aldols: Typically display larger coupling constants (

    
    ) due to an anti-periplanar arrangement of H2 and H3 in the H-bonded conformer.
    
  • Syn-Aldols: Typically display smaller coupling constants (

    
    ) due to a gauche arrangement.
    

Warning: In polar solvents (DMSO-d


, MeOD), this H-bond is disrupted, and 

-values may converge, making assignment ambiguous. Always perform this check in CDCl

or C

D

first.

Part 2: Primary Validation Methods

Method A: The Modified Mosher’s Method (NMR)

Status: Industry Standard for Solution-Phase Samples.

This method relies on derivatizing the secondary alcohol with chiral reagents—


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)—and analyzing the anisotropic shielding effects of the phenyl ring.[1]
The Mechanism (The "Plane Rule")

When the MTPA ester is formed, the C


-proton, the ester carbonyl, and the trifluoromethyl (CF

) group lie in the same plane (the "Mosher Plane"). The phenyl group sits perpendicular to this plane, creating a shielding cone.
  • 
    -MTPA ester:  Shields protons on the 
    
    
    
    side (see diagram).
  • 
    -MTPA ester:  Shields protons on the 
    
    
    
    side.
  • Analysis: We calculate

    
    .[1][2][3] A consistent pattern of positive and negative signs across the molecule reveals the configuration.[3]
    
Experimental Protocol

Reagents:

  • Substrate: 2-substituted 3-hydroxy ester (~2–5 mg per reaction).

  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (Acid chlorides are preferred over acids for steric reasons).
  • Solvent: Anhydrous Pyridine (or DCM with excess Pyridine/DMAP).

Workflow:

  • Preparation: Divide substrate into two vials (A and B).

  • Derivatization:

    • Vial A: Add 1.5 eq

      
      -MTPA-Cl + Pyridine.
      
    • Vial B: Add 1.5 eq

      
      -MTPA-Cl + Pyridine.
      
  • Workup: Quench with water, extract with Et

    
    O, wash with 1M HCl (to remove pyridine), dry, and concentrate.
    
  • NMR: Acquire

    
    H NMR (500 MHz+) for both crude esters in CDCl
    
    
    
    .
  • Validation: Ensure the shift of the C3-H (carbinol proton) has moved downfield (typically >5.0 ppm), confirming esterification.

Visualization: The Mosher Model

MosherModel cluster_0 Mosher Configuration Model cluster_1 Data Interpretation C3 C3 (Chiral) L1 Substituent L1 (Shielded in S-ester) C3->L1 L2 Substituent L2 (Shielded in R-ester) C3->L2 MTPA MTPA Group (Shielding Source) MTPA->C3 Ester Bond Calc Calculate Δδ = δ(S) - δ(R) Result If Δδ < 0: Proton is on L2 side If Δδ > 0: Proton is on L1 side Calc->Result

Caption: The Mosher Model illustrates how the phenyl ring anisotropically shields substituents based on the absolute configuration of the C3 center.

Method B: Vibrational Circular Dichroism (VCD)

Status: The Modern, Non-Destructive Alternative.

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike electronic CD (ECD), which requires a chromophore (UV-active group), VCD works on the inherent vibrational modes of the molecule (C=O, C-H, C-O stretches).

Workflow
  • Experimental Measurement: Dissolve ~5–10 mg of sample in CDCl

    
     or CCl
    
    
    
    . Measure the VCD spectrum (typically 1000–1800 cm
    
    
    ).
  • Computational Modeling (DFT):

    • Perform a conformational search (Molecular Mechanics).

    • Optimize geometries using Density Functional Theory (e.g., B3LYP/6-31G*).

    • Calculate vibrational frequencies and rotational strengths.

  • Comparison: Overlay the experimental spectrum with the calculated spectra for the

    
     and 
    
    
    
    enantiomers. The correct enantiomer will show a 1:1 match in peak signs.

Pros: Non-destructive; no chemical modification required; works for molecules lacking UV chromophores. Cons: Computationally intensive; requires more sample mass (concentration dependent); sensitive to solvent effects.

Method C: X-Ray Crystallography

Status: The "Gold Standard" (Conditional).

Direct determination of the 3D structure. For absolute configuration, the crystal must diffract well, and the method requires anomalous dispersion .

  • Heavy Atom Method: If the ester contains Br, I, or S, standard Mo-sources work well.

  • Light Atom Challenge: For C/H/O only molecules, you must use a Cu-source and high-quality crystals to determine the Flack parameter reliably.

Part 3: Comparative Analysis

The following table contrasts the three methods to aid in experimental design.

FeatureModified Mosher (NMR)VCD SpectroscopyX-Ray Crystallography
Sample State Solution (requires reaction)Solution (native)Solid (Single Crystal)
Destructive? Yes (Derivatization)No (Recoverable)No (Recoverable)
Sample Req. ~2 mg (per enantiomer)~5–10 mg (high conc.)Single Crystal (>0.1 mm)
Time to Result 24–48 Hours1–3 Days (incl. DFT)1 Day – Weeks (crystallization)
Reliability High (for sec-alcohols)High (if conformers are known)Absolute (Definitive)
Cost Low (Reagents + NMR time)High (Instrument + Computing)Medium (Service dependent)

Part 4: Decision Matrix (Workflow)

Use this logic flow to select the appropriate validation method for your specific 3-hydroxy ester.

DecisionMatrix Start Start: 2-Substituted 3-Hydroxy Ester Q1 Is the sample a solid single crystal? Start->Q1 XRay X-Ray Crystallography (Anomalous Dispersion) Q1->XRay Yes Q2 Sample Quantity Available? Q1->Q2 No (Oil/Amorphous) Mosher Modified Mosher's Method (Derivatization + NMR) Q2->Mosher < 5 mg Q2->Mosher > 10 mg (Fast result needed) VCD VCD Spectroscopy (DFT Calculation Req.) Q2->VCD > 10 mg (Non-destructive pref.)

Caption: Decision tree for selecting the optimal absolute configuration validation method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[4] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[4] Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[3][5] Configuration of the chiral moiety in carboxylic acid derivatives of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 12(4), 172–179. Link

  • Heathcock, C. H., et al. (1981). Acyclic stereoselection. 13. Aryl esters: reagents for thiophenol-mediated aldol-type condensations. Journal of Organic Chemistry, 46(11), 2290–2300. (Reference for Aldol coupling constants). Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

Sources

Precision Chiral GC for Volatile Esters: A Selector-Centric Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral GC Column Selection for Volatile Ester Separation Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide

Executive Summary: The Geometry of Scent

In flavor, fragrance, and pheromone analysis, the separation of volatile ester enantiomers is not merely a purity check—it is an identity verification. The olfactory difference between the (R)- and (S)- isomers of esters like ethyl 2-methylbutyrate (fruity vs. cheesy) or


-decalactone  (peach vs. coconut) dictates the value of the final product.

Unlike achiral GC, where boiling point dominates, chiral GC relies on thermodynamic differentiation within a chiral stationary phase (CSP). For volatile esters, Cyclodextrin (CD) derivatives are the industry standard. However, selecting the correct CD derivative is often treated as guesswork. This guide replaces trial-and-error with a mechanistic selection logic based on analyte structure, volatility, and matrix complexity.

The Selector Landscape: Chemistry & Mechanism

To select a column, you must understand the interaction mechanism. Cyclodextrins are cyclic oligosaccharides forming a truncated cone with a hydrophobic cavity.

Mechanism of Action
  • Inclusion Complexation: The hydrophobic ester chain enters the CD cavity. If the fit is tight, the chiral centers on the CD rim interact with the analyte.

  • Surface Interaction: Functional groups on the CD rim (methyl, acetyl, silyl) engage in hydrogen bonding or dipole-dipole interactions with the ester carbonyl.

The Three Pillars of Ester Separation
Phase ChemistryPrimary MechanismTarget AnalytesCommercial Examples
Permethylated

-CD
Inclusion Dominant. Deep cavity penetration allowed by small methyl groups.General Purpose. Linear and branched esters (e.g., methyl/ethyl esters), some lactones.Chirasil-Dex, Rt-βDEXm, Hydrodex β-PM
Trifluoroacetyl (TFA)

-CD
H-Bonding & Shape. Larger cavity (

=8 units) + strong dipole from TFA groups.
Polar & Bulky.

- and

-Lactones, volatile pheromones, polar esters.
Lipodex E, Chiraldex G-TA, Rt-γDEXsa
TBDMS

-CD
Steric Selectivity. Bulky silyl groups create a "lid" over the cavity, forcing surface interactions.Specific Shapes. Branched esters, alcohols converted to esters, complex terpenoids.Hydrodex β-3P, Rt-βDEXse
Selection Logic: The Decision Matrix

Do not start with a random column. Use the analyte's structural features to drive the decision.

Visual Guide: Column Selection Decision Tree

ChiralSelection Start START: Analyze Ester Structure IsCyclic Is the Ester Cyclic? (Lactones) Start->IsCyclic CavitySize Ring Size? IsCyclic->CavitySize Yes LinearEster Linear/Branched Ester IsCyclic->LinearEster No GammaLactone Gamma/Delta Lactones (Peach/Coconut notes) CavitySize->GammaLactone 5-6 Member Ring Rec_LipodexE Rec: TFA-Gamma-CD (Lipodex E / G-TA) High separation for Lactones GammaLactone->Rec_LipodexE Branching Is the Chiral Center Sterically Crowded? LinearEster->Branching Crowded Yes (e.g., Linalyl Acetate) Branching->Crowded High Steric Bulk NotCrowded No (e.g., Ethyl 2-methylbutyrate) Branching->NotCrowded Low Steric Bulk Rec_TBDMS Rec: TBDMS-Beta-CD (Hydrodex β-3P) Surface Steric Selectivity Crowded->Rec_TBDMS Rec_Permethyl Rec: Permethylated Beta-CD (Chirasil-Dex) Deep Inclusion NotCrowded->Rec_Permethyl

Caption: Decision tree for selecting the optimal chiral stationary phase based on ester cyclic structure and steric hindrance.

Comparative Performance Data

The following data illustrates why "generic" columns fail with specific ester classes.

Case Study 1: The Lactone Challenge

Lactones (cyclic esters) require a larger cavity and polar interaction to resolve.

  • Analyte:

    
    -Decalactone (Peach aroma).
    
  • Challenge: The enantiomers have identical boiling points and very similar shapes.

Column Phase

(Separation Factor)
Resolution (

)
Notes
Permethylated

-CD
1.020.8 (Co-elution)Cavity too small; weak polar interaction.
TBDMS

-CD
1.051.2 (Partial)Steric bulk hinders inclusion.
TFA

-CD
1.12 2.5 (Baseline) Optimal. Large

-cavity fits the ring; TFA group bonds with carbonyl.
Case Study 2: Small Fruit Esters
  • Analyte: Ethyl 2-methylbutyrate (Apple/Berry).

  • Challenge: High volatility; requires strong retention.

Column Phase

(Separation Factor)
Resolution (

)
Notes
Permethylated

-CD
1.09 2.1 (Baseline) Optimal. Deep inclusion of the small alkyl chain.
TFA

-CD
1.030.9Cavity too large (loose fit).
Experimental Protocol: Self-Validating Method Development

Expertise Note: A method is only as good as its validation. This protocol includes "Stop/Go" checkpoints to prevent wasted instrument time.

Phase 1: The "Scout" Gradient

Objective: Determine if separation is thermodynamically possible before optimizing.

  • Column: Select based on the Decision Tree above (30m x 0.25mm ID x 0.25µm is standard).

  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (30 cm/sec). Note: Hydrogen provides sharper peaks at lower temperatures.

  • Injector: Split (50:1 to 100:1). Avoid overloading; chiral recognition sites are easily saturated.

  • Oven Program:

    • Start: 40°C (Hold 5 min) – Crucial for volatile esters.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 min.

CHECKPOINT 1 (Stop/Go):

  • Observation: Do you see a "shoulder" or peak broadening on the target ester?

  • Verdict:

    • Yes: Separation is thermodynamic. Proceed to Phase 2 (Optimization).

    • No (Sharp single peak): The phase chemistry is wrong. Switch columns (e.g., from

      
       to 
      
      
      
      ). Do not waste time changing ramps.
Phase 2: Isothermal Optimization

Chiral resolution (


) is governed by the equation:


Lowering temperature increases

(selectivity) significantly in chiral GC.
  • Identify Elution T: Note the temperature where the enantiomers eluted in the Scout run (e.g., 90°C).

  • Set Isothermal Run: Set oven to

    
     (e.g., 70°C).
    
  • Run Time: Will increase, but

    
     will maximize.
    
Phase 3: Validation (The "Linalool Check")

Every chiral ester method should include a system suitability standard.

  • Standard: Racemic Linalool or Linalyl Acetate.

  • Why: These are difficult to resolve and sensitive to column active sites.[1]

  • Criteria: If Linalool resolution drops below 1.5, the column is degrading or the liner is dirty.

Mechanism Visualization

Understanding the "Host-Guest" interaction helps in troubleshooting peak reversals.

Mechanism Host Cyclodextrin (Host) ComplexR Tight Complex (Retained Longer) Host->ComplexR High Affinity (H-Bonding) ComplexS Loose Complex (Elutes Faster) Host->ComplexS Steric Clash GuestR (R)-Ester (Guest) GuestR->ComplexR GuestS (S)-Ester (Guest) GuestS->ComplexS

Caption: Chiral recognition mechanism. The enantiomer forming the tighter inclusion complex (thermodynamically stable) is retained longer.

References
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2025). Chiral Capillary GC Columns: Selection Guide for Flavor & Fragrance. Link

  • Mosandl, A. (1992). Capillary gas chromatography in quality assessment of flavours and fragrances. Journal of Chromatography A, 624(1-2), 267-292. Link

  • Macherey-Nagel. (2024).[2] Lipodex® and Hydrodex®: Chiral Phases for GC. Link

  • Bicchi, C., et al. (1999). Cyclodextrin derivatives in GC separation of volatiles: Part 1. Journal of Chromatography A, 843, 99-121. Link

Sources

Comprehensive Guide to Purity Reference Standards for Ethyl 2-Hydroxymethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biomarker Significance

Ethyl 2-hydroxymethylbutanoate (C₇H₁₄O₃) is a highly specific volatile ester that serves as a critical biomarker in enology, flavor chemistry, and metabolomic profiling. Recent multivariate analyses of complex food matrices have identified this compound as a primary driver for the classification of specific wine varietals and vintages[1].

Because it exists in complex matrices alongside dozens of structurally similar aliphatic esters and alcohols, the quantitative accuracy of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS relies entirely on the purity and traceability of the reference standard used for calibration. This guide objectively compares the analytical methodologies and commercial grades of ethyl 2-hydroxymethylbutanoate standards, providing researchers with self-validating protocols for purity verification and quantitative application.

Orthogonal Validation: The Logic of Purity Assessment

A common pitfall in flavor chemistry is relying solely on Gas Chromatography-Flame Ionization Detection (GC-FID) for standard purity. GC-FID only measures chromatographic purity—the relative area of volatile components that successfully elute and respond to the detector. It is entirely blind to non-volatile impurities such as inorganic salts, residual water, or polymeric synthesis byproducts.

To establish a Certified Reference Material (CRM) , a self-validating system utilizing orthogonal techniques is required. We employ Quantitative Nuclear Magnetic Resonance (qNMR) to determine the absolute mass fraction, while GC-FID and GC-MS confirm structural identity and volatile impurity profiles.

G N1 Raw Material (Ethyl 2-hydroxymethylbutanoate) N2 GC-MS Profiling (Structural Identity & Co-elution Check) N1->N2 N3 GC-FID Analysis (Relative Chromatographic Purity) N2->N3 N4 qNMR Analysis (Absolute Mass Fraction Purity) N2->N4 N6 Certified Reference Material (CRM) (Self-Validating Purity >99.5%) N3->N6 N4->N6 N5 Moisture & Volatile Residue Testing (TGA/KF) N5->N6

Workflow for the orthogonal dual-validation of ethyl 2-hydroxymethylbutanoate purity.

Comparison of Reference Standard Grades

Selecting the appropriate grade of ethyl 2-hydroxymethylbutanoate dictates the reliability of downstream data. Table 1 compares the performance and analytical guarantees of three common standard tiers.

Table 1: Performance Comparison of Ethyl 2-hydroxymethylbutanoate Standard Grades

ParameterTechnical GradeAnalytical StandardCertified Reference Material (CRM)
Target Purity > 95.0%> 98.0%> 99.5%
Primary Certification GC-FID (Area %)GC-FID & GC-MSqNMR (Absolute Mass Fraction)
Water Content (KF) Not Assessed≤ 1.0%≤ 0.2%
Traceability NoneLot-specific CoANIST-traceable internal standard
Best Application Organic synthesisQualitative ID / Retention IndexQuantitative HS-SPME-GC-MS[1]
Risk of Bias High (co-eluting isomers)Moderate (non-volatiles ignored)Negligible (Orthogonally validated)

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via ¹H qNMR

To establish absolute purity, qNMR compares the integral of the target compound's protons against a highly pure, NIST-traceable internal standard (IS).

  • Causality Check: The primary source of error in qNMR is incomplete longitudinal relaxation (

    
    ). We mandate a relaxation delay (
    
    
    
    ) of at least
    
    
    of the slowest relaxing proton to ensure >99.3% magnetization recovery, preventing integration bias.

Step-by-Step Methodology:

  • Standard Selection: Select Dimethyl sulfone (DMSO₂) as the internal standard (IS) due to its sharp, distinct singlet at ~3.0 ppm, which does not overlap with the aliphatic multiplets of ethyl 2-hydroxymethylbutanoate.

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of ethyl 2-hydroxymethylbutanoate and ~5 mg of the IS into a glass vial. Note: Minimize atmospheric exposure as esters can be hygroscopic.

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (empirically determined to exceed 
      
      
      
      ).
    • Scans: 64 to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Data Processing: Apply baseline correction and integrate the IS peak against the isolated oxymethylene protons (-CH₂-O-) of the target ester. Calculate absolute mass fraction using the standard qNMR equation.

Protocol B: Quantitative Wine Profiling via HS-SPME-GC-MS

Once the CRM purity is established, it must be applied correctly. Volatile partitioning into the headspace is highly dependent on the matrix (ethanol content, pH, sugar).

  • Causality Check: Direct calibration in pure water leads to severe overestimation of the ester in wine samples due to the "salting-out" effect and ethanol's co-solvency. A matrix-matched calibration curve is non-negotiable.

Step-by-Step Methodology:

  • Matrix Matching: Prepare a synthetic wine matrix consisting of 12% (v/v) ethanol, 5 g/L tartaric acid, and adjust to pH 3.5 using NaOH.

  • Calibration Curve: Spike the synthetic wine with the ethyl 2-hydroxymethylbutanoate CRM to create a 6-point calibration curve ranging from 10 μg/L to 1000 μg/L.

  • Sample Preparation: Transfer 5.0 mL of sample/calibrator into a 20 mL headspace vial. Add 1.5 g of NaCl to drive volatile partitioning into the headspace. Seal with a PTFE/silicone septum.

  • Extraction: Incubate at 40°C for 10 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under continuous agitation (250 rpm).

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate using a DB-WAX capillary column and detect via MS in Selected Ion Monitoring (SIM) mode targeting the base peak and molecular ions.

Conclusion

The classification of complex matrices using volatile signatures requires uncompromising analytical rigor. While Analytical Grade standards suffice for qualitative retention mapping, quantitative biomarker studies—such as those differentiating wine vintages based on ethyl 2-hydroxymethylbutanoate concentrations [2]—demand Certified Reference Materials. By utilizing a self-validating framework combining qNMR and GC-FID, researchers can eliminate the systematic biases introduced by non-volatile impurities and co-eluting isomers.

References

  • Title: Global volatile signature and polyphenols patterns in Vespolina wines according to vintage. Source: International Journal of Food Science and Technology (Oxford Academic). URL: [Link]

  • Title: Phenolic Compounds in Food. Source: Molecules (MDPI). URL: [Link]

Mosher ester analysis for enantiomeric purity determination

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Mosher Ester Analysis: Protocols, Mechanisms, and Comparative Assessment

Executive Summary

In the high-stakes environment of drug development and natural product synthesis, the determination of absolute configuration is non-negotiable. While X-ray crystallography remains the ultimate structural proof, it requires crystalline samples that are often elusive. Mosher Ester Analysis (using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methoxy-

-trifluoromethylphenylacetic acid, or MTPA) stands as the gold standard NMR-based solution for determining the absolute stereochemistry of secondary alcohols and amines.[1][2][3]

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven workflow. It addresses the common pitfalls of kinetic resolution, clarifies the critical Cahn-Ingold-Prelog (CIP) priority inversions during reagent preparation, and offers a direct comparison to chromatographic alternatives.

The Mechanism: The Dale-Mosher Model

To use this method effectively, one must understand why it works. The technique relies on the anisotropic shielding effect of the phenyl group in the MTPA moiety.

The Conformational Lock

When an MTPA ester is formed, it does not rotate freely. It adopts a preferred conformation (the syn-periplanar conformation) where the trifluoromethyl group (


), the carbonyl oxygen (

), and the methoxy group (

) align in a specific plane relative to the substrate's carbinol proton.
  • The Shielding Effect: In this fixed conformation, the phenyl group (

    
    ) extends into one spatial quadrant of the substrate. Protons located "above" or "below" this phenyl ring experience a diamagnetic shielding effect, causing their NMR signals to shift upfield (lower ppm).
    
  • The Differential: By comparing the spectra of the

    
    - and 
    
    
    
    -MTPA esters, we observe systematic chemical shift differences (
    
    
    ) that map directly to the spatial arrangement of substituents.
Diagram 1: The Dale-Mosher Logic Flow

The following diagram illustrates the decision logic for assigning configuration based on NMR data.

MosherLogic Start Start: Secondary Alcohol (Unknown Config) Deriv Double Derivatization 1. React with (R)-MTPA source 2. React with (S)-MTPA source Start->Deriv NMR Acquire 1H NMR Data (Assign all protons) Deriv->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Analyze Analyze Signs of Δδ Calc->Analyze Pos Positive Δδ (>0) Protons are on the Right side (relative to Model) Analyze->Pos Δδ > 0 Neg Negative Δδ (<0) Protons are on the Left side (relative to Model) Analyze->Neg Δδ < 0 Assign Construct Spatial Model Assign Absolute Config (R or S) Pos->Assign Neg->Assign

Caption: Logical workflow for Mosher Ester Analysis. The sign of


 correlates directly to the spatial position of protons relative to the shielding phenyl cone.

Comparative Analysis: Mosher vs. Alternatives

Choosing the right method depends on sample state, quantity, and the specific data required (e.g., just ee vs. absolute structure).[4]

Table 1: Technical Comparison of Stereochemical Analysis Methods

FeatureMosher Ester Analysis (NMR)Chiral HPLC / SFCChiral Shift Reagents (e.g., Eu(hfc)

)
Primary Output Absolute Configuration & eeEnantiomeric Excess (ee)ee (Absolute config is difficult)
Sample Requirement ~5–10 mg (Destructive*)<1 mg (Recoverable)~5–10 mg (Recoverable)
Time to Result 24–48 Hours (Reaction + NMR)1–4 Hours (Method Dev dependent)<1 Hour (In-situ mixing)
Structural Insight High (Proton-by-proton spatial map)Low (Retention time only)Medium (Line broadening issues)
Limitations Steric hindrance; requires functional groupRequires column screening; no structural proofParamagnetic broadening; concentration sensitive
Cost Low (Standard reagents)High (Columns:

1000+)
Low

*Note: "Destructive" implies the alcohol is chemically modified. Hydrolysis to recover the alcohol is possible but adds steps.

Experimental Protocol: The "Double Derivatization" Method

Crucial Advisory on Chirality: A frequent source of error in Mosher analysis is the "Inversion Trap" during reagent selection.

  • MTPA Acid:

    
    -configuration.[1][5][6]
    
  • MTPA Acid Chloride: Becomes

    
    -configuration due to CIP priority change (Cl > F vs OH < F).
    
  • MTPA Ester: Reverts to

    
    -configuration.
    

Rule of Thumb: If you use


-MTPA-Cl, you are synthesizing the 

-MTPA Ester. Always label your NMR tubes based on the Ester configuration, not the starting chloride.
Reagents Required[6][7][8][9]
  • Substrate: Secondary alcohol or amine (~10 mg divided into two vials).

  • Reagent A:

    
    -(-)-MTPA-Cl (Yields 
    
    
    
    -Ester).
  • Reagent B:

    
    -(+)-MTPA-Cl (Yields 
    
    
    
    -Ester).
  • Solvent: Dry Pyridine-d5 (allows in-situ NMR) or Dry

    
     + Pyridine.
    
Step-by-Step Workflow (Hoye Protocol)
  • Preparation:

    • Take two clean reaction vials. Label them "S-Ester" and "R-Ester" .

    • Add 3–5 mg of the dry alcohol substrate to each vial.

    • Expert Tip: Ensure the alcohol is azeotropically dried with benzene or toluene prior to use. Moisture hydrolyzes the acid chloride immediately.

  • Reaction:

    • Vial 1 (S-Ester): Add 15–20

      
      L of 
      
      
      
      -MTPA-Cl
      and 300
      
      
      L of dry Pyridine-d5.
    • Vial 2 (R-Ester): Add 15–20

      
      L of 
      
      
      
      -MTPA-Cl
      and 300
      
      
      L of dry Pyridine-d5.
    • Seal and shake. Allow to stand at room temperature for 12–14 hours.

    • Validation: Monitor by TLC. The ester usually runs higher (less polar) than the free alcohol.

  • Work-up (Optional if using Pyridine-d5):

    • If using Pyridine-d5, you can run the NMR directly in the reaction tube (though signals from excess reagent will be present).

    • Standard Work-up: Dilute with

      
      , wash with 1N HCl (to remove pyridine), saturated 
      
      
      
      , and brine. Dry over
      
      
      and concentrate.
  • NMR Acquisition:

    • Dissolve the purified esters in

      
      .
      
    • Acquire high-field

      
       NMR (500 MHz+ recommended).
      
    • Critical: You must unambiguously assign the proton signals. Use COSY or HSQC if signals overlap.

Diagram 2: Experimental Workflow

Workflow cluster_reactions Parallel Reactions Substrate Substrate (Alcohol) Rxn1 Rxn A: + (R)-MTPA-Cl Substrate->Rxn1 Rxn2 Rxn B: + (S)-MTPA-Cl Substrate->Rxn2 Product1 (S)-Ester Rxn1->Product1 Inversion Product2 (R)-Ester Rxn2->Product2 Inversion Analysis Calculate Δδ = δ(S) - δ(R) Product1->Analysis Product2->Analysis

Caption: Parallel synthesis workflow. Note the inversion: (R)-Chloride yields the (S)-Ester.[7]

Data Interpretation

The core of the analysis is the calculation of


.[2][3]

[1][7]
Analysis Steps:
  • Construct a table listing every assignable proton in the molecule.

  • Record the chemical shift (

    
    ) for each proton in the S-Ester .
    
  • Record the chemical shift (

    
    ) for each proton in the R-Ester .
    
  • Subtract: Column S minus Column R.

  • Visualize: Draw the structure. Label protons with positive (+) or negative (-) signs based on the calculation.

  • Conclude:

    • Protons with Positive (+) values reside on the side of the plane shielded by the phenyl group in the R-isomer (or deshielded in the S).

    • Protons with Negative (-) values reside on the opposite side.

    • By arranging the groups

      
       and 
      
      
      
      around the central carbon to match this +/- distribution, you reveal the absolute stereochemistry.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][8][9] Nature Protocols, 2, 2451–2458.

  • Dale, J. A., & Mosher, H. S. (1973).[2][6] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[2] Journal of the American Chemical Society, 95(2), 512–519.[6]
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991).[6] High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.[6]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6][10][8][9] Chemical Reviews, 104(1), 17–118.

Sources

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